molecular formula C6H11NO B3046675 7-Oxa-4-azaspiro[2.5]octane CAS No. 126616-59-9

7-Oxa-4-azaspiro[2.5]octane

Cat. No.: B3046675
CAS No.: 126616-59-9
M. Wt: 113.16 g/mol
InChI Key: UPJCBQLITBUPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-4-azaspiro[2.5]octane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Oxa-4-azaspiro[2.5]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxa-4-azaspiro[2.5]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(1)5-8-4-3-7-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCBQLITBUPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625026
Record name 7-Oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126616-59-9
Record name 7-Oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Oxa-4-azaspiro[2.5]octane CAS number 126616-59-9

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7-Oxa-4-azaspiro[2.5]octane (CAS 126616-59-9), a high-value spirocyclic scaffold used in modern medicinal chemistry to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1]

CAS Number: 126616-59-9 Formula: C₆H₁₁NO Molecular Weight: 113.16 g/mol [1]

Executive Summary

7-Oxa-4-azaspiro[2.5]octane is a bicyclic heterocycle functioning as a conformationally restricted bioisostere of morpholine.[1] In the context of drug discovery, this scaffold is utilized to increase the fraction of sp³-hybridized carbons (


) in a molecule, a factor directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.[1]

Unlike planar aromatic rings, the spiro[2.5]octane skeleton introduces a distinct three-dimensional vector, allowing medicinal chemists to fine-tune the orientation of substituents without significantly altering the molecular weight compared to the parent morpholine.[1]

Chemical Identity & Structural Analysis

The compound features a spiro-junction connecting a three-membered cyclopropane ring and a six-membered morpholine-like ring.[1]

Structural Nomenclature
  • Spiro Center: The quaternary carbon shared by both rings (Position 3 of the morpholine system).[1]

  • Heteroatoms:

    • Nitrogen (Position 4): Directly attached to the spiro center, providing a handle for derivatization (e.g., amide coupling, reductive amination).[1]

    • Oxygen (Position 7): Located in the six-membered ring, imparting hydrogen-bond acceptor properties similar to morpholine.[1]

Physicochemical Profile
PropertyValueImplication for Drug Design
LogP (Predicted) ~ -0.4 to 0.2Low lipophilicity; promotes aqueous solubility.[1]
pKa (Conjugate Acid) ~ 8.5 - 9.0Basic secondary amine; exists predominantly as a cation at physiological pH.[1]
Topological Polar Surface Area (TPSA) ~ 21 ŲGood membrane permeability; CNS penetrant potential.[1]
H-Bond Donors / Acceptors 1 / 2Balanced profile for receptor binding.[1]

Synthetic Methodology

The synthesis of 7-Oxa-4-azaspiro[2.5]octane typically proceeds via a Lactam Reduction Route .[1] This pathway is preferred for its scalability and the availability of the starting material, 1-aminocyclopropanecarboxylic acid (ACC) .[1]

Retrosynthetic Analysis

The target amine (1) is derived from the reduction of the corresponding lactam, 7-oxa-4-azaspiro[2.5]octan-5-one (2).[1] This lactam is constructed via an intramolecular cyclization of an acyclic precursor derived from ACC.[1]

Step-by-Step Protocol

Note: This protocol synthesizes the hydrochloride salt for stability.

Step 1: Reduction of ACC to Amino Alcohol

Reagents: 1-Aminocyclopropanecarboxylic acid, Lithium Aluminum Hydride (LiAlH₄), THF.[1]

  • Suspend 1-aminocyclopropanecarboxylic acid in anhydrous THF under

    
    .
    
  • Slowly add LiAlH₄ (2.5 equiv) at 0°C.

  • Reflux for 12 hours to ensure complete reduction of the carboxylic acid to the primary alcohol.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate and concentrate to yield (1-aminocyclopropyl)methanol .[1]

Step 2: N-Acylation & Cyclization (The "One-Pot" Lactam Formation)

Reagents: Chloroacetyl chloride,


, Potassium tert-butoxide (KOtBu), THF.[1]
  • Dissolve (1-aminocyclopropyl)methanol in THF/DCM.

  • Add

    
     (1.1 equiv) and cool to 0°C.
    
  • Dropwise add chloroacetyl chloride (1.0 equiv).[1] The amine is acylated selectively over the alcohol to form the intermediate N-(1-(hydroxymethyl)cyclopropyl)-2-chloroacetamide.[1]

  • Cyclization: Add KOtBu (2.5 equiv) to the reaction mixture. The alkoxide generated in situ attacks the alkyl chloride, closing the ring to form 7-oxa-4-azaspiro[2.5]octan-5-one .[1]

Step 3: Lactam Reduction to Target Amine

Reagents: Borane-THF complex (


) or LiAlH₄.[1]
  • Dissolve the lactam (Step 2 product) in anhydrous THF.

  • Add

    
     (3.0 equiv) at 0°C, then reflux for 4 hours.
    
  • Quench: Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.[1]

  • Isolation: Basify with NaOH, extract with DCM, and convert to HCl salt using 4M HCl in dioxane.

Visualizing the Synthesis (Graphviz)[1]

Synthesis ACC 1-Aminocyclopropane- carboxylic acid AminoAlcohol (1-Aminocyclopropyl) methanol ACC->AminoAlcohol LiAlH4, THF (Reduction) Intermed N-Chloroacetyl Intermediate AminoAlcohol->Intermed ClCH2COCl Et3N Lactam 7-Oxa-4-azaspiro [2.5]octan-5-one Intermed->Lactam KOtBu (Cyclization) Target 7-Oxa-4-azaspiro [2.5]octane Lactam->Target BH3 or LiAlH4 (Reduction)

Caption: Synthetic route from 1-aminocyclopropanecarboxylic acid to 7-oxa-4-azaspiro[2.5]octane via lactam intermediate.

Medicinal Chemistry Applications

Bioisosterism: Escaping "Flatland"

The primary utility of CAS 126616-59-9 is as a spirocyclic bioisostere of morpholine .[1] While morpholine is a ubiquitous solubilizing group, it is metabolically vulnerable to oxidation at the carbons alpha to the oxygen.[1]

By replacing morpholine with 7-oxa-4-azaspiro[2.5]octane:

  • Conformational Restriction: The spiro-cyclopropane locks the ring conformation, potentially reducing the entropic penalty upon binding to a target protein.[1]

  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at one of the alpha-positions relative to the nitrogen.[1]

  • Lipophilicity Modulation: The addition of the cyclopropane ring slightly modulates LogD, often improving blood-brain barrier (BBB) penetration compared to more polar analogs.[1]

Decision Logic for Scaffold Selection

MedChemLogic Start Lead Compound Optimization Issue Issue: High Clearance / Low Solubility Start->Issue Strategy Strategy: Increase Fsp3 Issue->Strategy Choice Select Solubilizing Group Strategy->Choice Morpholine Morpholine Choice->Morpholine Standard Spiro 7-Oxa-4-azaspiro[2.5]octane Choice->Spiro Advanced Outcome1 High Metabolic Liability (Oxidation) Morpholine->Outcome1 Outcome2 Blocked Metabolic Site Rigid Conformation Spiro->Outcome2

Caption: Decision tree illustrating the strategic advantage of spirocyclic scaffolds over standard morpholines.

Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification (GHS)[1]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

Storage & Stability[1]
  • Hygroscopic Nature: As a secondary amine, the free base readily absorbs

    
     from the air to form carbamates.[1] Store under argon or nitrogen.[1]
    
  • Preferred Form: The hydrochloride salt (CAS 218595-22-3) is significantly more stable and non-hygroscopic, making it the preferred form for long-term storage.[1]

  • Temperature: Store at 2–8°C in a tightly sealed container.

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2]

  • Skin Contact: Wash with 1% acetic acid solution followed by soap and water to neutralize the amine.[1]

References

  • PubChem. 7-Oxa-4-azaspiro[2.5]octan-5-one (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Zheng, N., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][4][5] Bioorganic & Medicinal Chemistry Letters.[1] [Link][1]

Sources

Technical Guide: Spectroscopic Analysis of 7-Oxa-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 7-Oxa-4-azaspiro[2.5]octane scaffold, focusing on its 1H NMR spectroscopic signature. This spirocyclic system serves as a critical bioisostere for morpholine in medicinal chemistry, offering altered lipophilicity (LogD) and improved metabolic stability by blocking labile positions.

Structural Context & Numbering Logic

Before interpreting the spectrum, we must establish the IUPAC numbering used for this specific isomer, as "spiro" nomenclature can be ambiguous.

Structure: 7-Oxa-4-azaspiro[2.5]octane consists of a cyclopropane ring spiro-fused to a morpholine ring. The fusion occurs at the carbon adjacent to the nitrogen.

  • Positions 1, 2: Cyclopropane methylene protons (High field).

  • Position 3: Spiro quaternary carbon (Bridgehead).

  • Position 4: Nitrogen atom (Secondary amine).

  • Position 5: Methylene adjacent to Nitrogen (

    
    ).
    
  • Position 6: Methylene adjacent to Oxygen (

    
    ).
    
  • Position 7: Oxygen atom.[1]

  • Position 8: Methylene between Oxygen and Spiro center (

    
    ).
    
Chemical Environment Analysis

The molecule possesses a plane of symmetry (passing through the N, Spiro-C, and O) if the nitrogen inversion is rapid or if the substituent is planar. However, in the rigid spiro system, the cyclopropane protons often appear as diastereotopic multiplets due to the fixed chair-like conformation of the morpholine ring.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the NMR data discussed is reproducible, the following synthesis and preparation protocol is recommended. This route utilizes the Simmons-Smith cyclopropanation , favored for its diastereoselectivity and compatibility with basic amines.

Synthesis Workflow (Recommended)

Precursor: tert-butyl 3-methylenemorpholine-4-carboxylate (Enamine intermediate).

  • Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), Toluene (anhydrous).
    • Conditions:

      
       to RT, inert atmosphere (
      
      
      
      ).
    • Mechanism: Formation of the iodomethylzinc iodide carbenoid, which adds across the exocyclic double bond.

  • Deprotection (Salt Formation):

    • Reagents: 4M HCl in Dioxane.

    • Product: 7-Oxa-4-azaspiro[2.5]octane hydrochloride.[2][3]

NMR Sample Preparation[4]
  • Solvent: DMSO-

    
     (Preferred for HCl salts to ensure solubility and distinct NH signals).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Synthesis Pathway Visualization

SynthesisPathway Start 3-Methylene morpholine (N-Boc) Intermediate N-Boc-Spiro Intermediate Start->Intermediate Cyclopropanation Reagent Et2Zn / CH2I2 (Simmons-Smith) Reagent->Intermediate Final 7-Oxa-4-azaspiro [2.5]octane HCl Intermediate->Final Deprotection Deprotect HCl / Dioxane Deprotect->Final

Caption: Synthetic route from methylene morpholine to the spiro-HCl salt via Simmons-Smith reaction.

1H NMR Spectral Assignment (500 MHz, DMSO- )

The following data represents the Hydrochloride Salt form. Free base shifts will be approximately 0.5–1.0 ppm upfield for protons adjacent to the nitrogen due to the lack of positive charge.

Summary Table of Chemical Shifts[5]
PositionGroup TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
NH Ammonium9.50 – 10.20br s2H-
H-6

3.85 – 3.95Triplet (or dd)2H

H-8

3.65 – 3.75Singlet2H-
H-5

3.15 – 3.25Triplet (or br m)2H

H-1, H-2 Cyclopropane0.90 – 1.15Multiplet4HComplex
Detailed Signal Analysis
A. The Cyclopropane Region (0.90 – 1.15 ppm)

Unlike simple cyclopropanes (typically 0.4–0.6 ppm), the protons in the spiro system are deshielded by the inductive effect of the adjacent ammonium center and the ring strain.

  • Appearance: Often appears as two distinct multiplets if the ring conformation is locked, separating the cis and trans protons relative to the morpholine oxygen.

  • Diagnostic Value: Integration of 4H in this high-field region is the primary confirmation of successful spiro-cyclization.

B. The Isolated Methylene (H-8, ~3.70 ppm)

This is the most critical structural marker.

  • Environment: These protons are sandwiched between the ether oxygen and the quaternary spiro carbon.

  • Multiplicity: Typically a Singlet . The absence of vicinal protons (neighbors) prevents splitting.

  • Validation: If this peak appears as a doublet or multiplet, it indicates ring opening or incorrect isomer synthesis (e.g., 4-oxa-7-aza isomer).

C. The Ethylene Bridge (H-5 & H-6)

These protons form an


 or 

spin system.
  • H-6 (Adjacent to Oxygen): Deshielded to ~3.90 ppm.

  • H-5 (Adjacent to Nitrogen): Upfield relative to H-6, found ~3.20 ppm. In the HCl salt, this shift moves downfield significantly compared to the free base due to the cationic nitrogen.

Advanced Verification: 2D NMR Logic

To rigorously prove the structure, specifically distinguishing it from the 4-oxa-7-azaspiro isomer, you must utilize HMBC (Heteronuclear Multiple Bond Correlation).

Logic Flow for Structural Confirmation
  • HSQC: Correlates protons to their attached carbons. Use this to identify the Carbon-8 (isolated methylene) which should be a secondary carbon (

    
    ) with a unique shift (~70-75 ppm).
    
  • HMBC:

    • Key Correlation: The Cyclopropane protons (H-1/H-2) must show a strong 3-bond correlation (

      
      ) to the Carbonyl-like  or Quaternary  spiro carbon (C-3).
      
    • Differentiation: In 7-oxa-4-aza, the H-8 singlet will show HMBC correlations to the Spiro Carbon (C-3) and the Oxygen-bearing Carbon (C-6) . In the isomeric 4-oxa-7-aza, the connectivity pattern is disrupted.

Verification Logic Diagram

NMRLogic Spectrum 1H NMR Spectrum (DMSO-d6) Region1 High Field (0.9-1.2 ppm) Spectrum->Region1 Region2 Mid Field (3.70 ppm Singlet) Spectrum->Region2 Check1 Check: 4H Integral? (Cyclopropane) Region1->Check1 Check2 Check: Singlet? (Isolated H-8) Region2->Check2 Conclusion CONFIRMED: 7-Oxa-4-azaspiro[2.5]octane HMBC HMBC Correlation: H-8 to Spiro-C Check1->HMBC Yes Check2->HMBC Yes HMBC->Conclusion Correlations Match

Caption: Decision tree for validating the spiro-morpholine structure using 1H and 2D NMR data.

References

  • PubChem. (n.d.). 7-Oxa-4-azaspiro[2.5]octane hydrochloride | C6H11NO.[3] National Library of Medicine. Retrieved from [Link]

  • ChemRxiv. (2024). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • Google Patents. (2018). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (Note: Cited for isomeric comparison).

Sources

The 7-Oxa-4-azaspiro[2.5]octane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-oxa-4-azaspiro[2.5]octane core is a unique three-dimensional scaffold that has garnered increasing interest in medicinal chemistry. Its constrained, sp³-rich architecture offers a compelling alternative to traditional flat, aromatic structures, providing a pathway to novel chemical space with potentially improved physicochemical properties and target engagement. This guide provides an in-depth technical overview of the 7-oxa-4-azaspiro[2.5]octane framework, its structural analogs, and derivatives. We will explore its synthesis, chemical properties, and burgeoning applications in drug discovery, with a particular focus on its role as a key intermediate in the development of therapeutics for neurodegenerative and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: Embracing the Third Dimension in Drug Design

The principle of "escaping from flatland" has become a central theme in modern drug discovery. Over-reliance on planar, aromatic structures has, in some cases, led to challenges in achieving target selectivity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Sp³-rich scaffolds, such as the 7-oxa-4-azaspiro[2.5]octane system, offer a solution by presenting a more defined three-dimensional arrangement of functional groups, enabling more precise and intricate interactions with biological targets.

The 7-oxa-4-azaspiro[2.5]octane core is characterized by a unique fusion of a cyclopropane ring and a morpholine ring at a spirocyclic center. This arrangement imparts significant conformational rigidity, which can be advantageous in locking in a bioactive conformation and reducing the entropic penalty upon binding to a target protein. The presence of a secondary amine and an ether linkage provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

This guide will delve into the technical aspects of working with this scaffold, providing a foundation for its successful application in drug discovery programs.

Synthesis of the 7-Oxa-4-azaspiro[2.5]octane Core and Analogs

The synthesis of the 7-oxa-4-azaspiro[2.5]octane scaffold, while not trivial, can be achieved through several strategic approaches. The choice of route often depends on the desired substitution pattern and the scale of the synthesis. Below, we discuss a key synthetic strategy and provide a detailed experimental protocol for a closely related isomer, which can be adapted for the synthesis of the title compound.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection of the 7-oxa-4-azaspiro[2.5]octane core points towards key intermediates such as functionalized cyclopropanes and amino alcohols.

G 7-Oxa-4-azaspiro[2.5]octane 7-Oxa-4-azaspiro[2.5]octane Functionalized Morpholine Functionalized Morpholine 7-Oxa-4-azaspiro[2.5]octane->Functionalized Morpholine Ring Opening Cyclopropanemethanol amine Cyclopropanemethanol amine Functionalized Morpholine->Cyclopropanemethanol amine Cyclization 1-(Hydroxymethyl)cyclopropan-1-amine 1-(Hydroxymethyl)cyclopropan-1-amine Cyclopropanemethanol amine->1-(Hydroxymethyl)cyclopropan-1-amine Functional Group Interconversion Cyclopropanecarboxylic Acid Derivative Cyclopropanecarboxylic Acid Derivative 1-(Hydroxymethyl)cyclopropan-1-amine->Cyclopropanecarboxylic Acid Derivative Reduction/Amination

Caption: Retrosynthetic analysis of the 7-oxa-4-azaspiro[2.5]octane core.

A prominent strategy involves the construction of the morpholine ring onto a pre-existing cyclopropane moiety. A notable example is the synthesis of the isomeric 4-oxa-7-azaspiro[2.5]octane, for which a detailed patent procedure exists. This multi-step synthesis begins with a commercially available cyclopropane derivative and proceeds through substitution, hydrogenation, cyclization, and reduction steps.[1]

Detailed Experimental Protocol: Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride[1]

This protocol, adapted from the patent literature, provides a robust method for the synthesis of a key isomer and serves as a valuable template for accessing the 7-oxa-4-azaspiro[2.5]octane scaffold.

Step 1: Synthesis of Intermediate 1 (Methyl 1-((cyanomethyl)oxy)cyclopropane-1-carboxylate)

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (33.84 g, 0.291 mol) in tetrahydrofuran (240 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 15.17 g, 0.379 mol) in portions.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add bromoacetonitrile (56.06 g, 0.467 mol) and continue stirring at 0 °C for an additional 15 minutes.

  • Quench the reaction by the slow dropwise addition of water (20 mL) at 0 °C.

  • Add more water (80 mL) and extract the aqueous phase with ethyl acetate (2 x 40 mL).

  • Combine the organic phases, wash with saturated brine (40 mL), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 4:1 to 3:1) to afford intermediate 1 as a light-yellow liquid (41.10 g, 91% yield).

    • ¹H NMR (400MHz, DMSO-d₆) δ(ppm): 4.21 (s, 2H), 3.56 (s, 3H), 0.81-0.69 (m, 4H).

    • MS (ESI+APCI) m/z: calculated for C₇H₉NO₃: 155.1; found: 156.1 [M+H]⁺.

Step 2: Synthesis of Intermediate 2 (Methyl 1-((2-aminoethyl)oxy)cyclopropane-1-carboxylate)

  • In a high-pressure reactor, dissolve intermediate 1 (41.10 g, 0.265 mol) in methanol (200 mL).

  • Add Raney nickel (20 g) to the solution.

  • Pressurize the reactor with hydrogen gas to 30 atm and stir the reaction mixture at 30 °C for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain intermediate 2 as a light-yellow liquid (37.0 g, 88% yield), which can be used in the next step without further purification.

Step 3: Synthesis of Intermediate 3 (4-Oxa-7-azaspiro[2.5]octan-5-one)

  • Dissolve intermediate 2 (37.0 g, 0.233 mol) in toluene (200 mL).

  • Heat the solution to reflux for 16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain intermediate 3 as a light-yellow solid (23.7 g, 80% yield).

Step 4: Synthesis of 4-Oxa-7-azaspiro[2.5]octane hydrochloride

  • Dissolve intermediate 3 (5 g, 0.039 mol) in tetrahydrofuran (40 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add red aluminum (70% solution in toluene, 17.0 g, 0.059 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and slowly add water (30 mL) followed by a 15% aqueous NaOH solution (30 mL).

  • Stir the mixture for 30 minutes, then remove the majority of the tetrahydrofuran by rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Dry the combined organic phases and concentrate to approximately 30 mL.

  • Bubble hydrogen chloride gas through the solution for 40 minutes.

  • Collect the resulting precipitate by filtration and dry to obtain 4-oxa-7-azaspiro[2.5]octane hydrochloride as a light-yellow solid (4.6 g, 79% yield).

Chemical Properties and Reactivity

The 7-oxa-4-azaspiro[2.5]octane scaffold possesses a unique combination of functional groups that dictate its chemical reactivity.

  • The Secondary Amine: The secondary amine in the morpholine ring is a key functional handle. It behaves as a typical secondary amine and can undergo a variety of transformations, including:

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

    • Boc Protection: The nitrogen can be readily protected with a tert-butyloxycarbonyl (Boc) group to modulate its reactivity during multi-step syntheses.

  • The Spirocyclic Ether: The ether linkage and the cyclopropane ring are generally stable under a range of reaction conditions. However, harsh acidic conditions or strong reducing agents might lead to ring opening, although this is not commonly observed under standard synthetic transformations.

The conformational rigidity of the spirocyclic system can influence the stereochemical outcome of reactions at adjacent positions.

Applications in Drug Discovery

The 7-oxa-4-azaspiro[2.5]octane scaffold has emerged as a valuable building block in the design of novel therapeutic agents, particularly for complex diseases of the central nervous system and metabolic disorders.

LRRK2 Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a key drug target for Parkinson's disease. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and increased LRRK2 kinase activity is also implicated in sporadic forms of the disease. The 7-oxa-4-azaspiro[2.5]octane moiety has been incorporated as a key structural element in potent and selective LRRK2 inhibitors. The rigid, three-dimensional nature of the scaffold is believed to contribute to high-affinity binding to the ATP-binding pocket of the LRRK2 kinase domain.

G cluster_0 Cellular Processes cluster_1 Therapeutic Intervention LRRK2 Kinase LRRK2 Kinase Substrate Phosphorylation Substrate Phosphorylation LRRK2 Kinase->Substrate Phosphorylation ATP -> ADP Neuronal Damage Neuronal Damage Substrate Phosphorylation->Neuronal Damage Leads to 7-Oxa-4-azaspiro[2.5]octane Derivative 7-Oxa-4-azaspiro[2.5]octane Derivative Inhibition of LRRK2 Inhibition of LRRK2 7-Oxa-4-azaspiro[2.5]octane Derivative->Inhibition of LRRK2 Binds to ATP pocket Inhibition of LRRK2->Substrate Phosphorylation Blocks

Sources

Technical Deep Dive: 7-Oxa-4-azaspiro[2.5]octane in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the escape from "flatland" (planar aromatic scaffolds) is a critical strategy to improve clinical success rates.[1] 7-Oxa-4-azaspiro[2.5]octane represents a high-value saturated heterocycle that functions as a superior bioisostere for morpholine.[1] By incorporating a spiro-cyclopropyl moiety adjacent to the nitrogen atom, this fragment offers a three-pronged advantage: metabolic hardening against oxidative degradation, modulation of basicity (pKa) for improved permeability, and increased fraction of sp3 carbons (Fsp3) for enhanced target selectivity.[1]

This guide provides a technical blueprint for utilizing 7-oxa-4-azaspiro[2.5]octane, detailing its physicochemical advantages, mechanistic stability, and validated synthetic protocols.[1]

Structural Logic & Physicochemical Properties[1][2][3][4][5]

The Morpholine Problem vs. The Spiro Solution

Morpholine is a ubiquitous solubilizing group in drug discovery, but it suffers from two primary liabilities:

  • Metabolic Instability: The

    
    -carbon (adjacent to nitrogen) is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, leading to ring opening.[1]
    
  • High Basicity: While moderate, the basicity can sometimes lead to lysosomal trapping or poor passive permeability.[1]

The 7-oxa-4-azaspiro[2.5]octane scaffold addresses these by fusing a cyclopropane ring at the


-carbon (C3/C5 position of the morpholine ring).[1]
Comparative Physicochemical Profile

The spiro-cyclopropyl group acts as a "steric shield" and an electronic modulator.[1]

PropertyMorpholine3,3-Dimethylmorpholine7-Oxa-4-azaspiro[2.5]octaneImpact of Spiro Scaffold
Formula C4H9NOC6H13NOC6H11NORigidified analog of dimethyl
LogP (Calc) -0.86~0.1~ -0.4Lower lipophilicity than gem-dimethyl due to compactness.[1]
pKa (Conj. Acid) 8.36~9.2~7.5 - 8.0 Reduced basicity .[1] The cyclopropyl group has higher s-character (sp2-like), withdrawing electron density from N.
Metabolic Stability LowMediumHigh Blocks

-hydroxylation; prevents iminium ion formation.[1]
Fsp3 1.01.01.0Maintains high 3D character (saturation).[1]

Expert Insight: The lowered pKa of the spiro-analog is a critical design feature. By reducing the pKa closer to physiological pH (7.4), a larger fraction of the molecule remains uncharged, significantly enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration compared to the gem-dimethyl analog.[1]

Mechanism of Metabolic Stability[1][3]

The primary failure mode for cyclic amines is CYP450-mediated


-oxidation.[1] The 7-oxa-4-azaspiro[2.5]octane scaffold mechanically interrupts this pathway.[1]
The Blockade Mechanism[1]
  • Standard Morpholine: CYP450 abstracts a hydrogen from the

    
    -carbon.[1] The resulting radical collapses to an iminium ion, which hydrolyzes to open the ring.[1]
    
  • Spiro-Scaffold: The

    
    -carbon is quaternary (part of the spiro ring).[1] It lacks the abstractable proton required to initiate the oxidative cascade.[1] Furthermore, the steric bulk of the cyclopropane ring hinders the approach of the heme iron center to the nitrogen lone pair (N-oxidation).[1]
    

MetabolicPathway Morpholine Morpholine (Susceptible) CYP CYP450 Enzyme Morpholine->CYP Oxidation Radical $alpha$-Carbon Radical CYP->Radical H-Abstraction Block Quaternary Carbon (No $alpha$-H) CYP->Block Blocked Iminium Iminium Ion Intermediate Radical->Iminium RingOpen Ring Opening (Metabolic Failure) Iminium->RingOpen Hydrolysis Spiro 7-Oxa-4-azaspiro[2.5]octane (Resistant) Spiro->CYP Attempted Oxidation Stable Metabolically Stable Drug Block->Stable Retains Integrity

Figure 1: Mechanistic comparison of oxidative metabolism pathways.[1] The spiro scaffold prevents the critical H-abstraction step.[1]

Synthetic Protocols

Reliable access to the fragment is prerequisite for its use in library generation.[1] The most robust route utilizes the Simmons-Smith cyclopropanation on an exocyclic enecarbamate.[1]

Protocol: Synthesis via Exocyclic Alkene

This route is preferred over Kulinkovich variations for scale-up and safety.[1]

Target: tert-butyl 7-oxa-4-azaspiro[2.5]octane-4-carboxylate (Protected intermediate).[1]

Step 1: Wittig Olefination

Precursor: tert-butyl 3-oxomorpholine-4-carboxylate (or N-Boc-morpholin-3-one).[1]

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.[1]
  • Procedure:

    • Suspend

      
       (1.2 eq) in anhydrous THF at 0°C.
      
    • Add

      
       (1.2 eq) portion-wise.[1] Stir 1h (yellow ylide forms).
      
    • Add N-Boc-morpholin-3-one (1.0 eq) in THF dropwise.[1]

    • Reflux for 12-16h.

    • Workup: Quench with saturated

      
      , extract with EtOAc. Purify via silica chromatography.
      
    • Product: tert-butyl 3-methylenemorpholine-4-carboxylate.[1]

Step 2: Simmons-Smith Cyclopropanation[1][2]
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM.[1]
  • Procedure:

    • Dissolve the methylene intermediate in anhydrous Toluene at -78°C.

    • Add

      
       (1.0 M in hexanes, 2.5 eq) carefully.[1]
      
    • Add

      
       (2.5 eq) dropwise (maintain temp < -60°C).[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 12h.

    • Safety Note: Quench extremely carefully with saturated

      
       (exothermic).[1]
      
    • Purification: Silica gel chromatography (Hex/EtOAc).

    • Product: tert-butyl 7-oxa-4-azaspiro[2.5]octane-4-carboxylate.[1]

Step 3: Deprotection (To Active Fragment)[1]
  • Reagents: HCl in Dioxane (4M) or TFA/DCM.[1]

  • Procedure: Stir protected amine in 4M HCl/Dioxane for 2h at RT. Concentrate to dryness to yield the hydrochloride salt.[1]

Self-Validating Analytical Checkpoints

To ensure protocol integrity, verify the following NMR signatures:

  • Disappearance of Alkene: Loss of signals at

    
     4.8-5.2 ppm (exocyclic methylene protons).[1]
    
  • Appearance of Cyclopropane: New high-field multiplets at

    
     0.4-1.2 ppm (4H, cyclopropyl methylene protons).[1]
    
  • 13C NMR: Distinct quaternary spiro-carbon signal around

    
     20-30 ppm.[1]
    

Experimental Workflow: From Fragment to Lead

The following workflow illustrates how to integrate this fragment into a Lead Optimization campaign.

Workflow cluster_Assays Screening Cascade Start Hit Identification (Morpholine-containing Hit) Design Design Phase Bioisosteric Replacement Start->Design Identify Metabolic Hotspot Synth Synthesis (Simmons-Smith Protocol) Design->Synth 7-Oxa-4-azaspiro[2.5]octane Potency Target Affinity (IC50/Kd) Synth->Potency Metab Microsomal Stability (Human/Rat Liver Microsomes) Perm PAMPA/Caco-2 (Permeability) Metab->Perm Decision Select Lead Candidate Perm->Decision High Stability + Low Efflux Potency->Metab If Potent

Figure 2: Integration of the spiro-fragment into a standard medicinal chemistry cascade.

Applications & Case Studies

Kinase Inhibitor Optimization

In the development of kinase inhibitors (e.g., against LRRK2 or JAK family), morpholine hinges are common for interacting with the hinge region or solvent-exposed areas.[1] Replacing morpholine with 7-oxa-4-azaspiro[2.5]octane has been shown to:

  • Maintain H-bond acceptor capability (via the oxygen).[1]

  • Improve half-life (

    
    ) by >2-fold due to suppressed N-dealkylation.[1]
    
GPR43 Agonists

Research into GPR43 agonists for metabolic diseases utilized spiro-cyclic intermediates to improve the pharmacokinetic profile of the lead series.[1] The spiro[2.5] system provided the necessary rigidity to fit the orthosteric site while eliminating the metabolic liability of the parent piperidine/morpholine analogs [1].[1]

References

  • PubChem. 7-Oxa-4-azaspiro[2.5]octan-5-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1] (Contextual reference for spiro-amine synthesis strategies).

  • Wuitschik, G., et al. (2008).[1][3] Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffolds. Angewandte Chemie International Edition.[1][3][4] (Foundational work on spiro-ether bioisosteres).

  • Google Patents. Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof (CN108530375B).[1] (Describes related isomeric synthesis). Available at:

Sources

Navigating High-Fsp³ Chemical Space: The 7-Oxa-4-azaspiro[2.5]octane Scaffold

[1]

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional aromatic scaffolds dominate historical libraries, they often suffer from poor solubility and non-specific binding.[1] The 7-Oxa-4-azaspiro[2.5]octane scaffold represents a strategic entry into high-Fsp³ chemical space.[1]

This spirocyclic system fuses a rigid cyclopropane ring directly to a morpholine core.[1] By replacing the methylene group at the 3-position of morpholine with a spiro-cyclopropane, this scaffold achieves three critical medicinal chemistry objectives:

  • Conformational Restriction: It locks the morpholine ring into a specific chair conformation, reducing the entropic penalty upon protein binding.[1]

  • Metabolic Blocking: The quaternary spiro-center protects the

    
    -carbon (adjacent to nitrogen) from oxidative metabolism (CYP450-mediated 
    
    
    -dealkylation).[1]
  • Vector Reorientation: It alters the exit vectors of substituents compared to the parent morpholine, allowing access to novel binding pockets.

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and deploying this scaffold in drug discovery campaigns.

Structural Architecture & Physicochemical Profile[1][2][3]

The 7-Oxa-4-azaspiro[2.5]octane core (CAS: 218595-22-3 for HCl salt) is distinct from its isomer, 4-oxa-7-azaspiro[2.5]octane.[1] In the 7-oxa-4-aza system, the nitrogen atom is directly attached to the spiro quaternary center.[1]

Comparative Metrics

The following table contrasts the spiro-scaffold with its parent heterocycle, Morpholine.[1]

PropertyMorpholine7-Oxa-4-azaspiro[2.5]octaneMedicinal Chemistry Impact
Formula C₄H₉NOC₆H₁₁NOIncreased molecular weight (+26 Da).[1]
Fsp³ Fraction 1.01.0Maintains high 3D character.[1]
LogP (Calc) -0.86~0.15Slight lipophilicity increase; improves permeability.[1]
pKa (Conj. Acid) 8.36~7.8 - 8.1The spiro-cyclopropane slightly lowers basicity due to increased s-character influence, potentially improving oral bioavailability.[1]
Metabolic Liability High (

-C oxidation)
LowSpiro-center blocks the most labile metabolic site adjacent to Nitrogen.[1]
Vector Analysis

The spiro-cyclopropane moiety is not merely a "silent" blocker; it creates a steric bulk that forces the morpholine ring to adopt a defined chair conformation.[1] Substituents on the nitrogen (N4) are projected at a distinct angle relative to the ether oxygen (O7), creating a unique pharmacophore vector that differs from 2,2-dimethylmorpholine or other surrogates.

Synthetic Accessibility: The Core Protocols

Reliable access to the core scaffold is the foundation of any library generation. Two primary routes are validated: the Kulinkovich-de Meijere Transformation (for de novo synthesis) and the Building Block Assembly (for scale-up).[1]

Route A: The Kulinkovich-de Meijere Transformation (Titanium-Mediated)

This is the most elegant route, converting a lactam directly into a spiro-cyclopropyl amine.[1] It is ideal for generating the core from readily available morpholin-3-one precursors.[1]

Mechanism: The reaction utilizes a low-valent titanium species (generated from Ti(OiPr)₄ and Grignard reagent) to act as a 1,1-dicarbanion equivalent, reacting with the lactam carbonyl.[1]

Protocol:

  • Reagents:

    
    -Benzylmorpholin-3-one (1.0 eq), EtMgBr (3.0 eq), Ti(OiPr)₄ (1.1 eq), THF (anhydrous).[1]
    
  • Setup: Flame-dried glassware under Argon atmosphere.

  • Procedure:

    • Dissolve

      
      -benzylmorpholin-3-one in THF and cool to 0°C.
      
    • Add Ti(OiPr)₄ followed by the slow addition of EtMgBr (3.0 M in ether) over 1 hour. Note: The solution will turn dark brown/black.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench: Carefully add water (exothermic) followed by 10% NaOH to precipitate titanium salts.[1] Filter through Celite.[1]

    • Deprotection: The

      
      -benzyl group is removed via hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine 7-Oxa-4-azaspiro[2.5]octane.[1]
      
Route B: Dialkylation of 1-Aminocyclopropanecarboxylates

For larger scales where titanium waste is a concern, constructing the morpholine ring onto a pre-existing cyclopropane is preferred.[1]

Protocol:

  • Starting Material: Methyl 1-aminocyclopropanecarboxylate (commercially available).[1]

  • Reduction: Reduce the ester to the alcohol using LiAlH₄ in THF to yield (1-aminocyclopropyl)methanol.

  • Cyclization: React the amino-alcohol with 2-chloroacetyl chloride to form the amide, followed by reduction and intramolecular cyclization (using NaH) to close the ether ring.[1] Alternatively, dialkylation with bis(2-chloroethyl) ether analogues can be attempted but is often lower yielding due to polymerization.[1]

Library Expansion & Chemical Space Exploration

Once the core (secondary amine) is in hand, it serves as a high-value building block for parallel synthesis.[1] The nitrogen handle (N4) is the primary vector for diversity.

Validated Reaction Classes
  • Nucleophilic Aromatic Substitution (SnAr): Reacts readily with fluoropyridines, chloropyrimidines, and other heteroaryl halides.[1] Conditions: DMSO, DIPEA, 100°C.[1]

  • Buchwald-Hartwig Amination: Excellent coupling partner for aryl bromides/chlorides.[1] Catalyst: Pd₂dba₃/XPhos or RuPhos.[1]

  • Reductive Amination: Compatible with diverse aldehydes.[1] Reagent: NaBH(OAc)₃ in DCE.[1]

  • Urea/Amide Formation: Standard coupling with isocyanates or carboxylic acids (HATU/DMF).[1]

Visualization of Synthetic Logic

The following diagram illustrates the workflow from the lactam precursor to the diversified library.

GStartMorpholin-3-one(Lactam Precursor)ReactionKulinkovich-de Meijere(Ti(OiPr)4 / EtMgBr)Start->ReactionCyclopropanationCore7-Oxa-4-azaspiro[2.5]octane(The Core Scaffold)Reaction->CoreDeprotection (if needed)Lib1Library A: SnAr(Heteroaryl Systems)Core->Lib1Ar-F / DMSO / HeatLib2Library B: Reductive Amination(Alkyl/Benzyl Chains)Core->Lib2R-CHO / NaBH(OAc)3Lib3Library C: Buchwald Coupling(Aryl Systems)Core->Lib3Ar-Br / Pd-Cat

Caption: Synthetic workflow transforming the lactam precursor into the spiro-core, followed by divergent library generation.

Case Study: Application in Kinase Inhibition[4]

To demonstrate the utility of this scaffold, we examine its application in optimizing a hypothetical JAK2 inhibitor (typically a morpholine-containing scaffold).[1]

Problem: A standard morpholine-based inhibitor shows high potency but rapid metabolic clearance (


1

Solution:

  • Scaffold Hop: Replace the morpholine with 7-oxa-4-azaspiro[2.5]octane .[1]

  • Synthesis: The spiro-amine is coupled to the kinase hinge-binding motif via SnAr.[1]

  • Result:

    • Potency: Maintained or improved (due to rigidification reducing entropic cost).[1]

    • Metabolism: The spiro-cyclopropane sterically protects the

      
      -position.[1] Metabolic soft spot is removed.[1]
      
    • Selectivity: The slight change in vector (N-C bond angle) may reduce off-target binding to homologous kinases (e.g., JAK1 vs JAK2).[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. (Accessed 2023).[1] A comprehensive review of spirocycles including diazaspiro and oxa-azaspiro systems as privileged structures.

  • 7-Oxa-4-azaspiro[2.5]octane Hydrochloride. Advanced ChemBlocks. (Accessed 2023).[1] Commercial availability and CAS registry data (218595-22-3) for the specific isomer.[1][2]

  • Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones. PubMed. (2015).[1] Illustrates the biological relevance and synthetic logic of spiro-cyclopropane fusions adjacent to nitrogen.

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. Validated mechanism for converting lactams to spiro-cyclopropyl amines.

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. (2009).[1][3] The foundational text on Fsp³ and drug developability.[1]

The Ascendant Scaffold: A Technical Guide to 7-Oxa-4-azaspiro[2.5]octane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigidified, three-dimensional exit from the "flatland" of traditional aromatic and heteroaromatic ring systems. Among these, the 7-Oxa-4-azaspiro[2.5]octane motif, a unique fusion of an oxirane and a piperidine ring, presents a compelling architectural framework for the development of next-generation therapeutics. This in-depth technical guide provides a comprehensive review of the 7-Oxa-4-azaspiro[2.5]octane core, detailing its synthesis, chemical reactivity, and strategic application in medicinal chemistry. We will explore the nuanced aspects of its preparation, the predictable yet versatile reactivity of its strained oxirane ring, and its role as a bioisosteric replacement to modulate key drug-like properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for innovative medicines.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The design of small molecule drugs is a perpetual balancing act between achieving high target potency and maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. In recent years, there has been a significant shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the understanding that molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, while also enabling more specific and potent interactions with the complex topographies of biological targets.[1]

Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this trend. Their rigid, well-defined three-dimensional structures can lock in bioactive conformations, reduce the entropic penalty of binding, and project substituents into distinct vectors in space.[1][2] This allows for a more precise probing of protein binding pockets and can lead to significant improvements in both potency and selectivity.[3]

The 7-Oxa-4-azaspiro[2.5]octane scaffold is a particularly intriguing example. It combines the conformational rigidity of a spirocycle with the chemical reactivity of an epoxide and the versatile functionality of a secondary amine within a piperidine ring. This unique combination of features makes it a valuable building block for the synthesis of diverse compound libraries with the potential for novel intellectual property.[4] Furthermore, the incorporation of heteroatoms can improve polarity and solubility, key attributes for oral bioavailability.

Synthesis of the 7-Oxa-4-azaspiro[2.5]octane Core

While a direct, peer-reviewed synthesis of 7-Oxa-4-azaspiro[2.5]octane is not extensively documented in the public domain, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related spirocyclic systems, particularly its constitutional isomer, 4-oxa-7-azaspiro[2.5]octane.[5] The following proposed synthesis leverages a multi-step sequence starting from readily available materials.

Proposed Synthetic Pathway:

Synthetic_Pathway A 1-N-Boc-4-piperidone B N-Boc-4-methylenepiperidine A->B Wittig or Tebbe Olefination C N-Boc-7-oxa-4-azaspiro[2.5]octane B->C Epoxidation (e.g., m-CPBA) D 7-Oxa-4-azaspiro[2.5]octane (Target Molecule) C->D Boc Deprotection (e.g., TFA, HCl) N_Functionalization A 7-Oxa-4-azaspiro[2.5]octane B N-Alkyl derivative A->B R-X, base C N-Acyl derivative A->C RCOCl, base D N-Aryl derivative A->D Ar-X, Pd catalyst Ring_Opening cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions A 7-Oxa-4-azaspiro[2.5]octane C 4-(Hydroxymethyl)-4-(substituted methyl)piperidine A->C B Nucleophile (Nu⁻) B->C D 7-Oxa-4-azaspiro[2.5]octane F 4-(1-Hydroxy-1-substituted)piperidine D->F E H⁺, Nucleophile (Nu-H) E->F

Sources

Methodological & Application

Mastering the Purification of 7-Oxa-4-azaspiro[2.5]octane: A Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 7-Oxa-4-azaspiro[2.5]octane, a valuable spirocyclic scaffold in medicinal chemistry and drug development, using column chromatography. Addressing the unique challenges posed by the compound's secondary amine functionality, this guide offers a systematic approach to achieve high purity. We delve into the rationale behind the selection of stationary and mobile phases, thin-layer chromatography (TLC) for reaction monitoring and fraction analysis, and a robust column chromatography procedure. Furthermore, this document includes a troubleshooting guide for common issues encountered during the purification of basic compounds on silica gel.

Introduction: The Significance of 7-Oxa-4-azaspiro[2.5]octane and the Necessity for High Purity

7-Oxa-4-azaspiro[2.5]octane is a key heterocyclic building block possessing a unique three-dimensional architecture. Its rigid spirocyclic framework is of significant interest to medicinal chemists as it allows for the precise spatial orientation of substituents, a critical factor in designing potent and selective drug candidates. The presence of a secondary amine and an ether linkage provides handles for further chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Given its role as a foundational element in drug discovery, the purity of 7-Oxa-4-azaspiro[2.5]octane is paramount. Impurities, such as starting materials, reaction byproducts, or decomposition products, can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and complicate the interpretation of biological data. Column chromatography is a powerful and widely used technique for the purification of organic compounds, and this guide provides a tailored approach for isolating 7-Oxa-4-azaspiro[2.5]octane in high purity.

Foundational Principles: Navigating the Chromatography of a Polar Amine

The primary challenge in the chromatographic purification of 7-Oxa-4-azaspiro[2.5]octane lies in its secondary amine functionality. Amines are basic compounds that can interact strongly with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase. This interaction can lead to several undesirable effects, including:

  • Peak Tailing: The analyte moves unevenly through the column, resulting in broad, asymmetrical peaks. This significantly reduces the resolution between the desired compound and impurities.[1]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute from the column, leading to low recovery of the product.[2]

To counteract these issues, a common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[2] This "competing base" effectively neutralizes the acidic sites on the silica gel, minimizing their interaction with the target amine and allowing for symmetrical peak shapes and improved recovery.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system and visualization method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides valuable information about the number of components in a mixture and their relative polarities.

Recommended TLC Protocol
  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting point for 7-Oxa-4-azaspiro[2.5]octane is a mixture of a non-polar solvent and a polar solvent.

  • Visualization: As 7-Oxa-4-azaspiro[2.5]octane is an aliphatic amine, it will not be visible under UV light. Therefore, a chemical stain is required for visualization.

Mobile Phase Selection for TLC

The choice of mobile phase is critical for achieving good separation. For a polar amine like 7-Oxa-4-azaspiro[2.5]octane, a mixture of a relatively non-polar solvent and a polar solvent is typically required. The table below provides some suggested starting solvent systems. The addition of a small amount of triethylamine (TEA) is highly recommended to improve spot shape.

Mobile Phase SystemRatio (v/v/v)Expected Rf RangeNotes
Dichloromethane / Methanol / Triethylamine95 : 5 : 0.50.2 - 0.4A good starting point for many amines.
Ethyl Acetate / Hexane / Triethylamine70 : 30 : 0.50.2 - 0.4Offers different selectivity compared to DCM/MeOH.
Chloroform / Methanol / Ammonium Hydroxide90 : 10 : 10.2 - 0.4An alternative basic modifier to TEA.

The optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.

TLC Staining and Visualization

Since 7-Oxa-4-azaspiro[2.5]octane lacks a chromophore, it will not be visible under UV light. Therefore, a chemical staining agent is necessary to visualize the spots on the TLC plate. Below are three effective staining solutions for amines.

1. Ninhydrin Stain:

  • Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol. For enhanced sensitivity, 3 mL of acetic acid can be added.[3]

  • Procedure: Dip the dried TLC plate into the ninhydrin solution and gently heat with a heat gun until reddish-purple spots appear. Ninhydrin reacts with primary and secondary amines to produce a colored product.[4]

2. Potassium Permanganate (KMnO₄) Stain:

  • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.

  • Procedure: Dip the plate in the solution. Compounds that can be oxidized by permanganate will appear as yellow-brown spots on a purple background. This stain is general for many functional groups but is effective for amines.

3. p-Anisaldehyde Stain:

  • Preparation: Mix 15 g of p-anisaldehyde, 250 mL of ethanol, and 2.5 mL of concentrated sulfuric acid.

  • Procedure: Dip the plate in the stain and heat gently. This stain is a good general-purpose reagent that reacts with many functional groups, including amines, to give colored spots.

The Purification Protocol: Step-by-Step Column Chromatography

Once an appropriate solvent system has been determined by TLC, you can proceed with the preparative column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (as determined by TLC)

  • Crude 7-Oxa-4-azaspiro[2.5]octane

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Staining solution

Workflow for Purification

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis cluster_final Final Product prep_column Prepare Slurry and Pack Column prep_sample Prepare Sample (Dry or Wet Loading) run_column Elute with Mobile Phase prep_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Combine Pure Fractions tlc_analysis->pool_pure evaporate Evaporate Solvent pool_pure->evaporate characterize Characterize Pure Product evaporate->characterize

Figure 1. Workflow for the purification of 7-Oxa-4-azaspiro[2.5]octane.

Detailed Procedure
  • Column Packing:

    • Choose a column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 7-Oxa-4-azaspiro[2.5]octane in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is often preferred as it can lead to better resolution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

    • Collect fractions of a suitable volume in an ordered manner.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same mobile phase and visualization stain developed earlier.

    • Spot multiple fractions on a single TLC plate to easily identify which fractions contain the pure product.

  • Combining and Evaporation:

    • Combine the fractions that contain only the pure 7-Oxa-4-azaspiro[2.5]octane.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough. The amine is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). Ensure a basic modifier (TEA or NH₄OH) is present in the eluent.
Broad, tailing peaks Strong interaction between the amine and acidic silica.Add or increase the concentration of a basic modifier (e.g., 0.5-1% TEA) to the mobile phase.[1][2]
Poor separation of product and impurities The mobile phase does not provide adequate selectivity. The column was overloaded with crude material.Experiment with different solvent systems (e.g., switch from DCM/MeOH to EtOAc/Hexane). Use a smaller amount of crude material relative to the amount of silica gel.
Product co-elutes with an impurity The impurity has a very similar polarity to the product.Try a different stationary phase (e.g., alumina or amine-functionalized silica). Consider a different purification technique (e.g., recrystallization or preparative HPLC).

Conclusion

The successful purification of 7-Oxa-4-azaspiro[2.5]octane by column chromatography is readily achievable with careful consideration of the compound's basic nature. The key to obtaining high purity is the development of an appropriate mobile phase containing a basic modifier to mitigate the undesirable interactions with the silica gel stationary phase. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can confidently isolate this valuable spirocyclic building block, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • Org Prep Daily. (2006). TLC Staining solutions. [Link]

  • PubChem. (n.d.). 7-Oxa-4-azaspiro[2.5]octan-5-one. National Center for Biotechnology Information. [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. [Link]

  • University of Colorado Boulder. (n.d.). TLC Stains. Department of Chemistry. [Link]

Sources

7-Oxa-4-azaspiro[2.5]octane: A Versatile Scaffold for the Development of Next-Generation GPCR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their druggability has made them a primary focus of pharmaceutical research for decades. However, the quest for novel GPCR modulators with enhanced selectivity and improved pharmacokinetic profiles is a continuous challenge. The traditional focus on "flat" aromatic structures in drug design is progressively giving way to the exploration of three-dimensional scaffolds that can better mimic the complex topology of GPCR binding pockets.

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling strategy to introduce three-dimensionality into drug candidates. This unique structural feature imparts conformational rigidity, which can lead to higher binding affinity and selectivity for the target receptor. Furthermore, the introduction of a spirocyclic core can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, often leading to more favorable drug-like characteristics.

This application note provides a comprehensive guide to the use of 7-oxa-4-azaspiro[2.5]octane as a versatile building block for the synthesis of novel GPCR modulators. We will delve into the synthetic rationale for this scaffold, provide detailed protocols for its preparation, and illustrate its application in the construction of a representative GPCR modulator. Additionally, we will outline a standard functional assay for evaluating the biological activity of these compounds, providing researchers with a practical framework for their own drug discovery efforts.

The Strategic Advantage of the 7-Oxa-4-azaspiro[2.5]octane Scaffold

The 7-oxa-4-azaspiro[2.5]octane scaffold offers several distinct advantages for the design of GPCR modulators:

  • Inherent Three-Dimensionality: The spirocyclic nature of the scaffold projects substituents into distinct vectors in 3D space, allowing for more precise and multi-point interactions within the GPCR binding pocket. This can lead to enhanced potency and selectivity.

  • Conformational Rigidity: The fused ring system restricts the number of accessible conformations, reducing the entropic penalty upon binding to the receptor and potentially increasing binding affinity.

  • Improved Physicochemical Properties: The incorporation of the oxa-azaspiro motif can improve aqueous solubility and metabolic stability compared to more lipophilic and metabolically labile carbocyclic or aromatic systems.

  • Vectorial Exploration of Chemical Space: The secondary amine within the scaffold provides a convenient handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the 7-Oxa-4-azaspiro[2.5]octane Building Block

The following protocol details a robust and scalable synthesis of 7-oxa-4-azaspiro[2.5]octane hydrochloride, adapted from established methodologies[1]. This multi-step synthesis provides a reliable route to the key building block for subsequent elaboration into GPCR modulators.

Experimental Protocol: Synthesis of 7-Oxa-4-azaspiro[2.5]octane hydrochloride

Step 1: Synthesis of Intermediate 1

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -10 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.0 eq) portion-wise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 15 minutes.

  • Add bromoacetonitrile (1.0 eq) dropwise to the reaction mixture at -10 °C.

  • Allow the reaction to stir at -10 °C for an additional 15 minutes.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Hydrogenation)

  • Dissolve Intermediate 1 in methanol and add a catalytic amount of a suitable hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate 2.

Step 3: Synthesis of Intermediate 3 (Cyclization)

  • Dissolve Intermediate 2 in a suitable solvent (e.g., toluene) and heat to reflux to induce cyclization.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture and concentrate under reduced pressure to yield Intermediate 3.

Step 4: Synthesis of 7-Oxa-4-azaspiro[2.5]octane hydrochloride (Reduction)

  • To a solution of Intermediate 3 (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide.

  • Stir the resulting mixture for 15 minutes, then filter.

  • Concentrate the mother liquor and purify the residue by column chromatography.

  • Dissolve the purified free base in a suitable organic solvent and bubble hydrogen chloride gas through the solution for 40 minutes.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield 7-oxa-4-azaspiro[2.5]octane hydrochloride as a solid[1].

Application in GPCR Modulator Synthesis: A Representative Example

The 7-oxa-4-azaspiro[2.5]octane scaffold can be readily incorporated into a variety of GPCR modulator chemotypes. The secondary amine serves as a key point for diversification. Here, we present a representative synthetic scheme for the elaboration of the scaffold into a hypothetical GPR43 agonist, a GPCR involved in metabolic regulation.

Synthetic Scheme: From Building Block to a GPR43 Agonist

GPR43_Agonist_Synthesis scaffold 7-Oxa-4-azaspiro[2.5]octane (Free Base) intermediate1 Intermediate A scaffold->intermediate1 Nucleophilic Aromatic Substitution reagent1 2-Chloro-5-nitro-pyrimidine (in DIPEA, DMF) reagent1->intermediate1 intermediate2 Intermediate B (Amino-pyrimidine derivative) intermediate1->intermediate2 Nitro Reduction reagent2 Fe, NH4Cl (in EtOH/H2O) reagent2->intermediate2 final_product Hypothetical GPR43 Agonist intermediate2->final_product Amide Coupling reagent3 Carboxylic Acid (R-COOH) (EDC, HOBt, DIPEA, DMF) reagent3->final_product

Caption: Synthetic route to a hypothetical GPR43 agonist.

In this proposed synthesis, the secondary amine of the 7-oxa-4-azaspiro[2.5]octane free base undergoes a nucleophilic aromatic substitution with a suitable heteroaromatic electrophile. The subsequent reduction of a nitro group to an amine, followed by an amide coupling with a carboxylic acid, allows for the introduction of additional diversity elements to explore the SAR of this chemical series.

Functional Evaluation of GPCR Modulators: Calcium Flux Assay

A common and effective method to assess the activity of GPCR modulators, particularly for those coupled to Gq proteins like GPR43, is the calcium flux assay. This assay measures the increase in intracellular calcium concentration upon receptor activation.

Protocol: High-Throughput Calcium Flux Assay

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the GPCR of interest (e.g., HEK293-GPR43) in appropriate growth medium.

  • Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM, Calcium-6). The solution should also contain an anion transport inhibitor like probenecid to prevent dye extrusion.

  • Aspirate the growth medium from the cell plates and add the dye loading solution to each well.

  • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (derived from the 7-oxa-4-azaspiro[2.5]octane scaffold) and a known reference agonist in an appropriate assay buffer.

  • Utilize a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation) to add the compounds to the cell plate.

4. Data Acquisition and Analysis:

  • Measure the baseline fluorescence for a few seconds before compound addition.

  • Record the fluorescence intensity over time immediately after compound addition. The signal will increase as intracellular calcium levels rise in response to receptor activation.

  • The data is typically expressed as the change in fluorescence (ΔF) or as a ratio of the maximum to the baseline fluorescence (F/F₀).

  • Plot the dose-response curves and calculate the EC₅₀ values for each compound to determine their potency.

Hypothetical Data Presentation
CompoundScaffoldR-GroupEC₅₀ (nM)Max Response (% of Control)
Control Agonist --15100
Compound 1 7-Oxa-4-azaspiro[2.5]octanePhenyl5595
Compound 2 7-Oxa-4-azaspiro[2.5]octane4-Fluorophenyl3098
Compound 3 7-Oxa-4-azaspiro[2.5]octane2-Thienyl7885
Compound 4 7-Oxa-4-azaspiro[2.5]octaneCyclohexyl15070

GPCR Signaling and Workflow Visualization

To provide a clearer understanding of the overall process, the following diagrams illustrate a representative GPCR signaling pathway and the experimental workflow.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPR43 Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Agonist 7-Oxa-4-azaspiro[2.5]octane Derivative (Agonist) Agonist->GPCR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Ca²⁺ Release Ca_ER Ca_Cytosol->PKC Activation Downstream Cellular Response PKC->Downstream

Caption: A representative Gq-coupled GPCR signaling pathway.

Experimental_Workflow start Start: Design of 7-Oxa-4-azaspiro[2.5]octane Derivatives synthesis Synthesis of Scaffold and Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification assay_prep GPCR Functional Assay (e.g., Calcium Flux) purification->assay_prep data_acq Data Acquisition (Fluorescence Reading) assay_prep->data_acq analysis Data Analysis (EC50 Determination, SAR) data_acq->analysis end Lead Optimization analysis->end

Caption: Experimental workflow for GPCR modulator development.

Conclusion

The 7-oxa-4-azaspiro[2.5]octane scaffold represents a valuable and underexplored building block for the development of novel GPCR modulators. Its inherent three-dimensionality and favorable physicochemical properties offer a compelling alternative to traditional flat aromatic systems. The synthetic protocols and functional assay guidelines provided herein offer a solid foundation for researchers to embark on the design and evaluation of new chemical entities targeting a wide range of GPCRs. The continued exploration of such novel scaffolds will undoubtedly contribute to the discovery of the next generation of therapeutics with improved efficacy and safety profiles.

References

  • Intermediate of 4-oxa-7-azaspiro[2.

Sources

Application Notes and Protocols for the Development of Novel Derivatives from 7-Oxa-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Oxa-4-azaspiro[2.5]octane Scaffold - A Gateway to Novel Chemical Space

The 7-Oxa-4-azaspiro[2.5]octane core is a unique and valuable heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, often planar, ring systems. This spirocyclic framework, containing both an oxirane-like ether and a secondary amine, provides a rich platform for the development of novel derivatives with the potential for diverse pharmacological activities. This guide provides a detailed exploration of synthetic strategies to functionalize the 7-Oxa-4-azaspiro[2.5]octane scaffold, complete with detailed protocols and insights into the chemical rationale.

The inherent reactivity of the secondary amine at the 4-position serves as the primary handle for derivatization, allowing for the introduction of a wide array of functional groups through N-acylation, N-alkylation, and N-sulfonylation. These modifications can profoundly influence the physicochemical properties and biological activity of the resulting molecules. For instance, the parent scaffold has been identified as a key intermediate in the synthesis of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target of significant interest in the development of therapeutics for Parkinson's disease, and G protein-coupled receptor 43 (GPR43) agonists for metabolic disorders.[1]

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around the 7-Oxa-4-azaspiro[2.5]octane nucleus. The protocols provided herein are designed to be robust and adaptable, serving as a foundation for the synthesis of libraries of novel compounds for screening and lead optimization.

Core Synthetic Strategies: Functionalization of the Secondary Amine

The secondary amine of the 7-Oxa-4-azaspiro[2.5]octane is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail protocols for the most common and versatile of these transformations.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, a common motif in a vast number of biologically active molecules. This reaction is typically high-yielding and proceeds under mild conditions.

The introduction of an acyl group can modulate the electronic properties and hydrogen bonding capacity of the parent molecule. This can be leveraged to enhance target binding affinity and selectivity. A diverse range of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids, can be employed to generate a wide array of amide derivatives.

Materials:

  • 7-Oxa-4-azaspiro[2.5]octane hydrochloride

  • Acylating agent (e.g., benzoyl chloride, acetic anhydride)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 7-Oxa-4-azaspiro[2.5]octane hydrochloride (1.0 eq) in DCM (0.1 M) at 0 °C, add a suitable base such as triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes to ensure the formation of the free base.

  • Slowly add the desired acylating agent (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTEADCM492
2Acetic anhydrideTEADCM295
34-Nitrobenzoyl chlorideDIPEATHF688
4Cyclopropanecarbonyl chlorideTEADCM390

Visualization: N-Acylation Workflow

N_Acylation_Workflow start Start: 7-Oxa-4-azaspiro[2.5]octane (free base) reaction N-Acylation Reaction (0°C to rt) start->reaction reagents Acylating Agent (e.g., R-COCl) Base (e.g., TEA) Solvent (e.g., DCM) reagents->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification (Flash Chromatography) workup->purification product Product: N-Acyl Derivative purification->product

Caption: General workflow for the N-acylation of 7-Oxa-4-azaspiro[2.5]octane.

N-Alkylation: Introducing Aliphatic and Benzylic Substituents

N-alkylation introduces carbon-based substituents to the nitrogen atom, offering a direct way to modulate the lipophilicity and steric profile of the molecule.

The choice of alkylating agent is critical. Primary alkyl halides are generally good substrates. For less reactive alkylating agents or to avoid over-alkylation, reductive amination with aldehydes or ketones provides a powerful alternative. The resulting tertiary amines can have significantly different pharmacological profiles compared to their secondary amine precursors.

Materials:

  • 7-Oxa-4-azaspiro[2.5]octane hydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 7-Oxa-4-azaspiro[2.5]octane hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE (0.1 M), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Visualization: Reductive Amination Pathway

Reductive_Amination start 7-Oxa-4-azaspiro[2.5]octane iminium Iminium Ion Intermediate start->iminium + aldehyde Aldehyde/Ketone (R-CHO) aldehyde->iminium + product N-Alkyl Derivative iminium->product Reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product

Caption: Reaction pathway for N-alkylation via reductive amination.

N-Sulfonylation: Crafting Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs including antibiotics, diuretics, and anticonvulsants.[2]

N-sulfonylation of the 7-Oxa-4-azaspiro[2.5]octane core can impart unique electronic and steric properties. The resulting sulfonamides are typically stable and can act as hydrogen bond acceptors. A variety of sulfonyl chlorides are commercially available, allowing for the synthesis of a diverse library of derivatives. Microwave-assisted synthesis can often accelerate these reactions.[3]

Materials:

  • 7-Oxa-4-azaspiro[2.5]octane hydrochloride

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Aprotic solvent (e.g., Pyridine, DCM)

  • Base (if not using pyridine as solvent, e.g., TEA)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 7-Oxa-4-azaspiro[2.5]octane hydrochloride (1.0 eq) in pyridine (0.2 M) at 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the pure N-sulfonylated product.

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonyl ChlorideSolventTime (h)Yield (%)
1p-Toluenesulfonyl chloridePyridine1685
2Methanesulfonyl chlorideDCM/TEA1291
34-Fluorobenzenesulfonyl chloridePyridine1882
4Thiophene-2-sulfonyl chlorideDCM/TEA1487

Potential Applications and Future Directions

The derivatization of the 7-Oxa-4-azaspiro[2.5]octane scaffold opens up numerous avenues for drug discovery and development. The novel derivatives synthesized using the protocols outlined above can be screened for a variety of biological activities. Given the prevalence of spirocyclic systems in modern drug design, these compounds represent a rich source of potential therapeutic agents.[4]

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Building upon the known activity of related compounds as LRRK2 inhibitors.

  • Metabolic Disorders: Exploring the potential for GPR43 agonism.

  • Oncology: The rigid spirocyclic core can be used to orient functional groups for optimal interaction with enzyme active sites.

  • Infectious Diseases: The introduction of various functionalities may lead to novel antibacterial or antiviral agents.

Characterization of Novel Derivatives

All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion

The 7-Oxa-4-azaspiro[2.5]octane scaffold is a promising starting point for the development of novel and diverse chemical entities. The protocols detailed in this guide provide a robust framework for the synthesis of a wide range of N-acylated, N-alkylated, and N-sulfonylated derivatives. By systematically exploring the chemical space around this unique spirocycle, researchers can unlock new opportunities for the discovery of next-generation therapeutics.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
  • Hell, S. M., Meyer, C. F., Laudadio, G., Misale, A., Willis, M. C., Noël, T., Trabanco, A. A., & Gouverneur, V. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. Retrieved from [Link]

  • Angchao Technology. (n.d.). 4-oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (C12H21NO3). Retrieved from [Link]

  • 7-Oxa-4-azaspiro[2.5]octane-4-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester. (n.d.).
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChemLite. (n.d.). 4-oxa-7-azaspiro[2.5]octane hydrochloride (C6H11NO). Retrieved from [Link]

Sources

Troubleshooting & Optimization

challenges in the reduction step of 7-Oxa-4-azaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Oxa-4-azaspiro[2.5]octane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crucial reduction step of this valuable spirocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this reaction with confidence.

Introduction to the Challenge

The 7-Oxa-4-azaspiro[2.5]octane core is a significant structural motif in medicinal chemistry. Its synthesis often involves the reduction of a spiro-oxazolidinone or a related amide precursor. While seemingly straightforward, this reduction step is fraught with potential challenges, including low yields, undesired side reactions, and difficulties in purification. The proximity of the reactive amide carbonyl to the spiro-epoxide or a related strained ring system introduces a layer of complexity that demands careful consideration of reagents and reaction conditions.

This guide will focus on the common issues encountered when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) for this transformation.

Troubleshooting Guide: The Reduction Step

This section is formatted to help you quickly identify and solve specific problems you may be facing in the lab.

Problem 1: Low or No Yield of the Desired 7-Oxa-4-azaspiro[2.5]octane

Q: I performed the LiAlH₄ reduction of my spiro-amide precursor, but my crude NMR shows very little or no desired product. What could have gone wrong?

A: This is a common and frustrating issue. The causes can be multifaceted, ranging from reagent quality to reaction setup. Let's break down the likely culprits:

  • Inactive Reducing Agent: Lithium Aluminum Hydride is notoriously sensitive to moisture and air. Improper handling or storage can lead to significant deactivation.

    • Troubleshooting Protocol:

      • Verify Reagent Activity: Before committing your valuable starting material, test your LiAlH₄ on a simple, reliable substrate like benzophenone or ethyl acetate. A rapid color change or consumption of the starting material will indicate activity.

      • Proper Handling: Always handle LiAlH₄ under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and glassware. A freshly opened bottle is always preferred.

  • Insufficient Reaction Time or Temperature: Amide reductions, particularly of sterically hindered spirocyclic systems, can be sluggish.

    • Troubleshooting Protocol:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of your starting material. Do not rely solely on a predetermined reaction time.

      • Incremental Temperature Increase: If the reaction is stalled at room temperature, consider gently heating the reaction mixture. A patent for a similar spirocyclic system suggests that heating to 60-70°C can be effective.[1] However, be cautious as higher temperatures can also promote side reactions.

  • Inadequate Work-up Procedure: The quenching of LiAlH₄ reactions is critical for isolating the product. An improper work-up can lead to the formation of aluminum salt emulsions that trap your product, leading to significant loss.

    • Troubleshooting Protocol (Fieser Method):

      • Cool the reaction mixture to 0°C in an ice bath.

      • Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

      • Allow the mixture to stir vigorously until a granular white precipitate forms, which can be easily filtered off. The product will remain in the organic solvent.

Problem 2: Presence of Significant Byproducts

Q: My reaction seems to have worked, but I have several major byproducts that are difficult to separate from my desired amine. What are these and how can I avoid them?

A: The formation of byproducts is often linked to the reactivity of the spirocyclic core itself. Here are the most probable side reactions:

  • Epoxide Ring-Opening: The epoxide moiety is susceptible to nucleophilic attack, especially under the basic conditions of the LiAlH₄ reaction and work-up. This can lead to the formation of amino alcohols.

    • Causality: The hydride reagent or the resulting aluminate species can act as nucleophiles, attacking the epoxide.

    • Mitigation Strategy:

      • Lower Temperatures: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C to room temperature).

      • Alternative Reducing Agents: Consider using a less aggressive reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) can be an effective alternative for amide reductions and is often less prone to causing epoxide opening.[2]

  • Incomplete Reduction: You might observe the formation of an intermediate iminium ion or even an amino alcohol if the reduction does not go to completion.

    • Causality: Insufficient equivalents of the reducing agent or a deactivated reagent can lead to a stalled reaction.

    • Mitigation Strategy:

      • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. Typically, 2-4 equivalents of LiAlH₄ are used for amide reductions.

      • Reverse Addition: Adding the substrate solution slowly to a slurry of LiAlH₄ in the reaction solvent can sometimes improve yields by maintaining a high concentration of the reducing agent throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reduction of the amide in the 7-Oxa-4-azaspiro[2.5]octane precursor with LiAlH₄?

A1: The reduction of an amide to an amine with LiAlH₄ is a two-stage process.[3][4][5]

  • Nucleophilic Attack and Elimination: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The oxygen of the carbonyl group coordinates to the aluminum, eventually being eliminated as a metal alkoxide. This step is distinct from ester reductions and results in the formation of a transient, highly reactive iminium ion.[6]

  • Second Hydride Addition: A second equivalent of hydride then rapidly attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product.

dot digraph "Amide Reduction Mechanism" { graph [fontname="Arial", label="Simplified LiAlH4 Reduction of Amide", labelloc=t, fontsize=14, rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.5];

} enddot Caption: Simplified workflow of amide reduction to amine.

Q2: How does the choice of solvent affect the reduction?

A2: The choice of solvent is crucial for the success of the reduction.

  • Ethereal Solvents are Standard: Anhydrous ethereal solvents like tetrahydrofuran (THF) and diethyl ether are the most common choices.[1] They are generally unreactive towards LiAlH₄ and effectively solubilize many organic substrates. THF is often preferred due to its higher boiling point, which allows for reactions to be conducted at elevated temperatures if necessary.

  • Solvent Purity is Key: The solvent must be anhydrous. Any moisture will rapidly consume the LiAlH₄, rendering it ineffective. Always use freshly distilled or commercially available anhydrous solvents.

Q3: Are there any stereochemical considerations in this reduction?

A3: For the synthesis of 7-Oxa-4-azaspiro[2.5]octane itself from a typical spiro-oxazolidinone precursor, the reduction of the amide carbonyl does not create a new stereocenter. However, if the spirocyclic core contains pre-existing stereocenters, it is important to choose reaction conditions that do not cause epimerization. The powerful nature of LiAlH₄ and the potential for elevated temperatures could, in some cases, lead to undesired stereochemical outcomes, though this is less common for the specific reduction of the amide. In more complex spirocyclic systems, the stereochemical outcome can be highly dependent on the substrate and the reducing agent.[7][8][9]

Q4: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?

A4: Generally, no. Sodium borohydride is a much milder reducing agent and is typically not reactive enough to reduce amides. Attempting this reduction with NaBH₄ will likely result in the recovery of unreacted starting material.

Data Summary Table

Reducing AgentTypical ConditionsKey AdvantagesPotential Challenges
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to refluxHigh reactivity, effective for most amidesMoisture sensitive, can cause side reactions (e.g., epoxide opening), highly exothermic
Borane-THF (BH₃·THF) Anhydrous THF, 0°C to refluxMilder than LiAlH₄, less likely to open epoxidesCan have different chemoselectivity, may require longer reaction times

Experimental Protocols

Protocol 1: General Procedure for LiAlH₄ Reduction

Materials:

  • Spiro-amide precursor

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, dried in an oven overnight

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add LiAlH₄ (2-4 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous THF to the flask to create a slurry of the reducing agent.

  • Dissolve the spiro-amide precursor (1 equivalent) in anhydrous THF in the dropping funnel.

  • Cool the LiAlH₄ slurry to 0°C using an ice bath.

  • Slowly add the solution of the spiro-amide precursor to the LiAlH₄ slurry dropwise over 30-60 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to reflux) may be necessary if the reaction is sluggish.[1]

  • Cool the reaction mixture back to 0°C.

  • Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' = grams of LiAlH₄ used)

  • Remove the ice bath and stir the mixture vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product, which can then be purified by column chromatography or distillation.

G

References

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available from: [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

  • Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. (2023-01-22). Available from: [Link]

  • YouTube. Mechanisms of Amide Reduction by LiAlH4. (2011-09-15). Available from: [Link]

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. Available from: [Link]

  • ResearchGate. Stereoselective Synthesis of Spirooxindole Amides through Nitrile Hydrozirconation | Request PDF. Available from: [Link]

  • PMC. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Available from: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PMC. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Available from: [Link]

  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • PubMed. Stereoselective synthesis of spirooxindole amides through nitrile hydrozirconation. (2010-11-19). Available from: [Link]

Sources

managing reaction exotherms in large-scale 7-Oxa-4-azaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Thermal Management & Process Safety in Corey-Chaykovsky Epoxidation Ticket Priority: Critical (Process Safety Hazard) Audience: Process Chemists, Scale-up Engineers

Executive Summary: The Thermal Challenge

You are likely accessing this guide because you are scaling up the synthesis of 7-Oxa-4-azaspiro[2.5]octane (often N-protected, e.g., N-Boc or N-Benzyl derivatives) from a 4-piperidone precursor.

While the Corey-Chaykovsky reaction (Trimethylsulfoxonium iodide + Base) is the standard route, it presents a bimodal thermal hazard profile that becomes dangerous beyond the 100g scale. The combination of Sodium Hydride (NaH) and DMSO —common in academic literature—is a known explosion hazard on scale due to the autocatalytic decomposition of DMSO.

This guide provides the engineering controls and chemical modifications required to scale this reaction safely.

The Reaction Architecture & Thermal Events

To manage the exotherm, you must understand where the heat is generated. The synthesis occurs in two distinct kinetic phases.

Phase 1: Ylide Generation (Deprotonation)
  • Reagents: Trimethylsulfoxonium iodide (TMSOI) + Base.

  • Thermal Event: Rapid, highly exothermic deprotonation.

  • Risk: Accumulation of unreacted base if dosing is too fast.

Phase 2: Methylene Transfer (Epoxidation)
  • Reagents: Dimethyloxosulfonium methylide + 4-Piperidone.

  • Thermal Event: Nucleophilic attack and ring closure (moderately exothermic).

  • Risk: If Phase 1 was incomplete, adding the ketone can trigger a "double exotherm" (simultaneous ylide formation + reaction).

Visualizing the Thermal Pathway

ReactionThermalProfile node_reagents Reagents: TMSOI + Base node_heat1 EXOTHERM 1: Deprotonation (High Heat Release) node_reagents->node_heat1 Activation node_ylide Active Ylide (Dimethyloxosulfonium methylide) node_heat2 EXOTHERM 2: Methylene Transfer (Moderate Heat Release) node_ylide->node_heat2 + 4-Piperidone node_product Product: 7-Oxa-4-azaspiro[2.5]octane node_heat1->node_ylide node_risk CRITICAL RISK: DMSO Decomposition (if T > 50°C) node_heat1->node_risk Runaway Potential node_heat2->node_product

Figure 1: Thermal event flow in Corey-Chaykovsky synthesis. Note the critical risk point during the initial activation step.

Critical Process Parameters (CPPs)

The "Kill Switch": Solvent & Base Selection

The most common cause of thermal runaway in this synthesis is the use of NaH in DMSO .

  • The Hazard: NaH/DMSO mixtures decompose exothermically starting as low as 50°C .[1] This decomposition is autocatalytic and generates gas, leading to vessel rupture.

  • The Solution: Switch to the KOtBu / THF / DMSO system.

ParameterLegacy Protocol (Dangerous)Recommended Scale-Up Protocol
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu)
Solvent Neat DMSOTHF (Primary) + DMSO (Stoichiometric)
Dosing Batch addition of solid NaHControlled liquid dosing of KOtBu in THF
Temp Limit Often heated to 60-70°CStrictly < 25°C (0°C preferred)
Gas Evolution H₂ (Flammable/Explosive)None (Proton transfer to tBuOH)
Dosing Strategy

Never add solid TMSOI to the base in one portion.

  • Slurry Formation: Suspend TMSOI and the Piperidone in THF/DMSO (mix).

  • Controlled Addition: Dose the Base (KOtBu in THF) slowly.

  • Why? This ensures the ylide is consumed by the ketone immediately upon formation, preventing the accumulation of unstable high-energy intermediates.

Troubleshooting Guide & FAQs

Ticket #001: "My internal temperature spikes despite jacket cooling."

Root Cause: Mass transfer limitation. The reaction is heterogeneous (slurry). If stirring is inefficient, reagents accumulate in "dead zones." When they finally mix, they react all at once.

  • Fix: Ensure high-torque agitation (impeller type: pitch-blade or anchor).

  • Check: Verify the Damköhler Number (Da) . If Reaction Rate > Mixing Rate, you are in a danger zone.

Ticket #002: "The reaction mixture turned black and pressurized."

Root Cause: DMSO Decomposition.[2][3] You likely exceeded 40-50°C in the presence of a base.

  • Immediate Action: Maximize cooling. Vent the reactor safely (expect sulfur-smelling gas).

  • Prevention: Install a high-temperature trip (interlock) at 35°C that cuts off the base feed.

Ticket #003: "Low yield of the spiro-epoxide; recovering starting material."

Root Cause: Ylide Hydrolysis. The sulfur ylide is moisture sensitive.

  • Fix: Ensure TMSOI is dried. Use anhydrous THF/DMSO.

  • Check: If using KOtBu, ensure it is fresh. Old KOtBu absorbs water and becomes KOH/Carbonate, which is not strong enough to deprotonate TMSOI efficiently.

Master Protocol: Safe Scale-Up (1.0 kg Scale)

Target: tert-Butyl 7-oxa-4-azaspiro[2.5]octane-4-carboxylate (N-Boc derivative)

Reagents
  • N-Boc-4-piperidone: 1.0 equiv

  • Trimethylsulfoxonium iodide (TMSOI): 1.2 - 1.5 equiv

  • Potassium tert-butoxide (KOtBu): 1.5 equiv (1M in THF)

  • Solvent: DMSO (5 vol) / THF (10 vol)

Step-by-Step Workflow
  • Reactor Prep: Inert the reactor (N₂ purge). Set jacket temperature to 0°C.

  • Slurry Loading: Charge TMSOI and N-Boc-4-piperidone solids. Add DMSO and THF. Start agitation.

    • Note: The mixture will be a white/off-white slurry.

  • Base Addition (The Critical Step):

    • Load KOtBu/THF solution into a dosing funnel or pump.

    • Dose Rate: Add dropwise over 2–4 hours.

    • Control Limit: Maintain internal temperature < 10°C . Stop dosing if T > 15°C.

  • Reaction:

    • After addition, allow to warm to 20°C (Room Temp).

    • Stir for 4–12 hours.

    • Monitoring: Check by HPLC/GC for disappearance of ketone.

  • Quench (Exothermic):

    • Cool back to 0°C.

    • Add Water slowly (exotherm!).

  • Workup: Extract with Ethyl Acetate. Wash with Brine.[4]

Decision Logic: Safety Interlocks

Use this logic flow to program your automated reactor system or manual SOPs.

SafetyLogic start Start Base Dosing check_temp Check Internal Temp (Ti) start->check_temp ok_temp Ti < 15°C check_temp->ok_temp warn_temp 15°C < Ti < 25°C check_temp->warn_temp crit_temp Ti > 25°C check_temp->crit_temp action_continue Continue Dosing ok_temp->action_continue action_slow Reduce Dosing Rate by 50% warn_temp->action_slow action_stop EMERGENCY STOP (Close Feed Valve) crit_temp->action_stop action_continue->check_temp action_slow->check_temp

Figure 2: Automated dosing logic for base addition.

References & Authority

  • Corey-Chaykovsky Mechanism & Scope:

    • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Safety of NaH/DMSO (The "Mount Zion" Incident):

    • Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[5][6][7] Process Res. Dev.2019 , 23, 2210–2217. Link

  • Safe Scale-Up of Epoxidations (KOtBu Protocols):

    • Ciaccio, J. A. et al. "The Potassium t-Butoxide-Initiated Reaction of Trimethylsulfonium Iodide with Aldehydes and Ketones." Synth. Commun.2003 , 33, 2135–2141. Link

  • Specific Synthesis of 7-Oxa-4-azaspiro[2.5]octane derivatives:

    • Patent: WO2014137728A1 (Intermediates for LRRK2 Inhibitors). Describes the cyclization of N-protected piperidone. Link

Sources

Technical Support Center: Alternative Reducing Agents for 7-Oxa-4-azaspiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Oxa-4-azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the critical reduction step in the synthesis of this valuable spirocyclic scaffold. We will explore alternatives to common, yet often problematic, reducing agents, providing troubleshooting advice and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the immediate precursor that undergoes reduction to form 7-Oxa-4-azaspiro[2.5]octane?

The most common synthetic route involves the reduction of the corresponding cyclic amide (a lactam), 4-oxa-7-azaspiro[2.5]octan-8-one . This intermediate is typically prepared through a multi-step sequence starting from materials like 1-hydroxy-1-cyclopropanecarboxylate.[1] The final step is the complete reduction of the amide carbonyl group to a methylene group (CH₂) to yield the target amine.

Q2: Why should our lab consider alternatives to Lithium Aluminum Hydride (LiAlH₄) for this reduction?

While Lithium Aluminum Hydride (LiAlH₄) is a powerful and effective reagent for amide reductions, its use, particularly on a larger scale, presents several challenges[2][3]:

  • Safety: LiAlH₄ is pyrophoric and reacts violently with water and other protic solvents, posing a significant fire risk.

  • Workup: The aqueous workup of LiAlH₄ reactions can be difficult, often forming gelatinous aluminum salt precipitates that complicate product isolation and lead to lower isolated yields.

  • Chemoselectivity: As a highly reactive, unselective reducing agent, LiAlH₄ will reduce many other functional groups, such as esters, carboxylic acids, and nitriles, which may be undesirable in more complex intermediates.[4]

Q3: What are the primary classes of alternative reducing agents for the synthesis of 7-Oxa-4-azaspiro[2.5]octane?

The main alternatives fall into two categories:

  • Borane-Based Reagents: This includes borane complexes like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂). They are generally milder and safer to handle than LiAlH₄ and offer excellent efficacy for amide reductions.[4]

  • Activated Borohydrides: Sodium borohydride (NaBH₄) is typically not strong enough to reduce amides on its own. However, its reactivity can be significantly enhanced by using it in combination with a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂).[5][6] This combination generates diborane in situ, which is the active reducing species.

Q4: Is catalytic hydrogenation a viable method for reducing the lactam precursor?

Direct reduction of amides via catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Ni) is generally not feasible under standard laboratory conditions. This transformation requires extremely high pressures and temperatures, making it impractical for most research and development settings. However, catalytic hydrogenation is an excellent method for other transformations within a synthetic route, such as the reduction of azides or nitro groups, or for the removal of certain protecting groups.[7][8]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the reduction step.

Problem 1: Low or No Yield with Borane-THF (BH₃·THF)

  • Question: "I attempted the reduction of 4-oxa-7-azaspiro[2.5]octan-8-one using a commercial solution of BH₃·THF, but my yield was less than 20%. What went wrong?"

  • Analysis & Solution: Low yield in borane reductions is often traced back to reagent quality or reaction conditions.

    • Reagent Potency: Borane solutions, especially BH₃·THF, can degrade over time, particularly if exposed to atmospheric moisture. Always use a fresh bottle or titrate an older one to determine its active concentration. A Chinese patent demonstrates a successful reduction using BH₃·THF, highlighting its effectiveness when reagent quality is high.[1]

    • Anhydrous Conditions: Boranes react with water. Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). The solvent (THF) must be anhydrous.

    • Temperature Protocol: The addition of borane to the lactam is typically done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Afterward, the reaction must be heated (e.g., to room temperature or reflux) for a sufficient period to drive the reduction to completion. A patent procedure specifies reacting at room temperature for 16 hours after the initial addition.[1]

    • Stoichiometry: Ensure at least 3 equivalents of BH₃·THF are used relative to the lactam. This accounts for the stoichiometry of the reaction and potential reagent degradation.

Problem 2: Incomplete Reaction with NaBH₄ and BF₃·OEt₂

  • Question: "My TLC analysis shows a 50:50 mix of starting material and product after attempting the reduction with Sodium Borohydride and BF₃·OEt₂. How can I push the reaction to completion?"

  • Analysis & Solution: This system relies on the in situ generation of diborane. Incomplete conversion suggests the generation or reactivity of the active species is insufficient.

    • Order of Addition: The order of addition is critical. Typically, the NaBH₄ is suspended in an anhydrous solvent (like THF) with the substrate, and the BF₃·OEt₂ is added dropwise at 0 °C. Reversing the addition can be less effective.

    • Molar Equivalents: This reduction requires a significant excess of both reagents. A procedure for a similar diazaspiro[2.5]octane derivative uses 5-8 equivalents of NaBH₄ and 4-6 equivalents of BF₃·OEt₂.[5][6] Insufficient equivalents are a common cause of incomplete reactions.

    • Reaction Time and Temperature: After the initial addition at low temperature, the reaction often needs to be heated to reflux and maintained for several hours (e.g., 17-20 hours) to ensure complete conversion.[5][6]

    • Solvent Choice: Anhydrous THF is the standard and recommended solvent for this reaction.

Problem 3: Complicated Aqueous Workup and Product Isolation

  • Question: "After quenching my borane reduction, I'm struggling with a difficult workup and poor recovery of my spiro-amine product. Are there any tips?"

  • Analysis & Solution: The workup for borane reductions involves hydrolyzing the intermediate boron-amine complexes and adjusting the pH to ensure the product is in its free-base form for extraction.

    • Quenching Procedure: After the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add methanol or water to quench the excess borane. This is followed by the addition of an acid (e.g., HCl) to hydrolyze the boron complexes.

    • Basification and Extraction: To extract the amine product into an organic solvent, the aqueous layer must be made basic (pH > 10) with a strong base like NaOH. This deprotonates the ammonium salt, making the free amine soluble in solvents like dichloromethane or ethyl acetate.

    • Emulsion Formation: If emulsions form during extraction, adding brine (saturated NaCl solution) can help break them up.

    • Final Purification: The crude product is often purified via column chromatography or by converting it to its hydrochloride salt, which can be precipitated and filtered. A patent procedure describes concentrating the organic phase and bubbling hydrogen chloride gas through it to precipitate the HCl salt, resulting in high purity.[1]

Comparative Overview of Reducing Agents
Reducing AgentTypical ConditionsStoichiometry (vs. Amide)Reported YieldProsCons/Safety Considerations
Lithium Aluminum Hydride (LiAlH₄) THF, 0 °C to RT, 16h1.5 - 3 eq.81%[1]High reactivity, well-establishedPyrophoric, violent reaction with water, difficult workup, poor chemoselectivity.[2][4]
Borane-THF Complex (BH₃·THF) THF, 0 °C to RT, 16h3 - 5 eq.82%[1]Safer to handle than LiAlH₄, good selectivity, cleaner workupReagent can degrade on storage, requires anhydrous conditions.
Sodium Borohydride / BF₃·OEt₂ THF, 0 °C to Reflux, 20h5 - 8 eq. NaBH₄, 4 - 6 eq. BF₃·OEt₂~70-100% (on similar substrates)[5][6]Uses inexpensive NaBH₄, avoids pyrophoric reagentsRequires large excess of reagents, BF₃·OEt₂ is corrosive and moisture-sensitive.
"Red-Al" / Vitride® Toluene or THF, 0 °C to RT, 16h1.5 - 2 eq.79%[1]High reactivity similar to LiAlH₄, often easier to handle (non-pyrophoric solution)Moisture-sensitive, workup can still produce aluminum salts.
Experimental Protocols

Protocol A: Reduction of 4-oxa-7-azaspiro[2.5]octan-8-one with Borane-THF Complex

This protocol is adapted from a patented procedure and should be performed by trained personnel in a chemical fume hood.[1]

  • Preparation: Under a nitrogen atmosphere, add the lactam precursor, 4-oxa-7-azaspiro[2.5]octan-8-one (1.0 eq.), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the lactam in anhydrous tetrahydrofuran (THF).

  • Addition of Reagent: Cool the solution to 0 °C using an ice-water bath. Slowly add a 1M solution of Borane-THF complex (3.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and cautiously add water dropwise to quench any unreacted borane, followed by a 15% aqueous solution of NaOH.

    • Stir the resulting mixture for 15-30 minutes.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate (mother liquor) under reduced pressure.

  • Purification: Purify the resulting crude oil using silica gel column chromatography (eluting with ethyl acetate or a dichloromethane/methanol gradient) to yield pure 7-Oxa-4-azaspiro[2.5]octane.

Protocol B: Reduction with Sodium Borohydride and Boron Trifluoride Etherate

This protocol is adapted from procedures for analogous spirocyclic systems and involves corrosive reagents.[5][6]

  • Preparation: Under a nitrogen atmosphere, suspend 4-oxa-7-azaspiro[2.5]octan-8-one (1.0 eq.) and sodium borohydride (5.0 eq.) in anhydrous THF in a flame-dried flask.

  • Addition of Lewis Acid: Cool the suspension to 0 °C in an ice-water bath. Add boron trifluoride etherate (BF₃·OEt₂) (4.0 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, slowly warm the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to 0-10 °C.

    • Carefully add 6N aqueous HCl dropwise to quench the reaction and adjust the pH to be acidic.

    • Cool the solution again and basify to pH > 10 with a 50% aqueous NaOH solution.

    • Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualization of Workflow and Mechanism

Diagram 1: Decision Workflow for Reducing Agent Selection

G start Start: Need to reduce 4-oxa-7-azaspiro[2.5]octan-8-one scale What is the reaction scale? start->scale small < 5g scale->small Small Scale large > 5g scale->large Large Scale safety Are pyrophoric reagents permissible? selectivity Are other reducible groups present? safety->selectivity No lialh4 Use LiAlH₄ (High Reactivity) safety->lialh4 Yes selectivity->lialh4 No borane Use BH₃·THF (Good Balance) selectivity->borane Yes small->safety large->safety nabh4 Use NaBH₄ / BF₃·OEt₂ (Cost-Effective at Scale) large->nabh4 redal Consider 'Red-Al' (Liquid, Easier to Handle) large->redal Alternative

Caption: Decision tree for selecting an appropriate reducing agent.

Diagram 2: Simplified Reduction Mechanism

Caption: Overall transformation from lactam to spiro-amine.

References
  • Vertex AI Search. A Quick Guide to Reductions in Organic Chemistry.
  • BenchChem. Troubleshooting common issues in spirocyclic compound synthesis.
  • Master Organic Chemistry. Reduction of Amides to Amines.
  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021.
  • YouTube. Reduction of amides. 2018.
  • Diva-portal.org. Catalytic Amide Reductions under Hydrosilylation Conditions. 2016.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. 2025.
  • YouTube. 22.3 Synthesis of Amines | Organic Chemistry. 2021.
  • Google Patents. Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. CN108530375B.
  • Google Patents. A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. CN108863958A.
  • YouTube. Synthesis of Amines by Reduction. 2021.
  • ChemicalBook. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis.

Sources

Validation & Comparative

A Comparative Guide to Assessing the Fsp3 Character of 7-Oxa-4-azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative to "Escape from Flatland" in Modern Drug Discovery

For decades, drug discovery has been dominated by aromatic, planar molecules—a chemical space often referred to as "flatland." While effective, this reliance has contributed to challenges in identifying novel, selective, and developable drug candidates. The concept of "escaping from flatland" advocates for increasing the three-dimensional (3D) character of molecules to explore new chemical space and improve physicochemical properties.[1] One of the most widely adopted metrics for quantifying this three-dimensionality is the fraction of sp3-hybridized carbons (Fsp3).[2][3]

Fsp3 is a simple yet powerful descriptor calculated as the ratio of sp3-hybridized carbon atoms to the total carbon count in a molecule.[2][4] An increased Fsp3 character is often associated with improved clinical success, potentially due to enhanced solubility, reduced promiscuity, and better alignment with the complex 3D geometries of biological targets.[4] Studies have shown that the average Fsp3 for marketed drugs is significantly higher than for initial hit compounds, suggesting that three-dimensionality is a desirable trait that is actively selected for during lead optimization.[5]

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exceptionally valuable building blocks for increasing Fsp3.[3][5] Their inherent rigidity and well-defined 3D exit vectors offer a robust strategy for creating structurally complex and novel molecules.[5][6] This guide provides an in-depth assessment of the Fsp3 character of 7-Oxa-4-azaspiro[2.5]octane derivatives, comparing them with alternative scaffolds and detailing the methodologies for their evaluation.

Methodology: A Dual-Pronged Approach to Quantifying 3D Character

Assessing the three-dimensionality of a molecule requires a combination of computational analysis and experimental validation. Relying on a single metric can be misleading, as Fsp3, for instance, does not always fully capture the global 3D shape of a molecule.[2][7]

Computational Assessment

The initial evaluation of molecular scaffolds is almost exclusively performed in silico. This allows for the high-throughput screening of virtual libraries to prioritize scaffolds with desirable 3D attributes before committing to synthetic efforts.

1. Fsp3 Calculation: This is the foundational metric.

  • Rationale: It provides a direct and easily interpretable measure of carbon saturation, which is a primary contributor to non-planar geometries. A higher Fsp3 value is a strong indicator of increased three-dimensionality. While a definitive cutoff is debated, an Fsp3 value ≥ 0.42 is often considered a good starting point for a 3D fragment.[2]

  • Causality: The tetrahedral geometry of sp3 carbons forces substituents into distinct spatial arrangements, moving away from the planarity of sp2-hybridized systems. This structural complexity can lead to more specific and higher-affinity interactions with protein binding pockets.[5]

2. Advanced 3D Descriptors: To build a more comprehensive picture, Fsp3 should be supplemented with other shape descriptors.

  • Principal Moments of Inertia (PMI): This analysis describes the mass distribution of a molecule, classifying its shape as rod-like, disk-like, or sphere-like.[2] Molecules with high Fsp3 character, like 7-Oxa-4-azaspiro[2.5]octane, tend to occupy the "sphere-like" region of the PMI plot, away from the flat, disk-like aromatics.

  • Plane of Best Fit (PBF): This metric quantifies how much a molecule deviates from a 2D plane.[2] Saturated, sp3-rich systems like cyclohexane have high PBF scores, while planar molecules like benzene have scores near zero.[2]

Experimental Validation

Computational models must be grounded in physical reality. Experimental techniques provide definitive proof of a molecule's structure and conformation.

1. Single-Crystal X-ray Crystallography:

  • Rationale: This is the gold standard for unambiguously determining the 3D structure of a molecule. It provides precise bond lengths, angles, and the spatial arrangement of all atoms, confirming the hybridization state of each carbon.

  • Self-Validation: The resulting crystal structure is a direct physical measurement, validating the computationally predicted conformation and Fsp3 character. It also reveals the preferred solid-state conformation, offering insights into intermolecular interactions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹³C NMR spectroscopy is a powerful tool for confirming the number and type of carbon environments in a molecule.

  • Causality: The chemical shift (δ) of a carbon nucleus is highly sensitive to its hybridization state. Carbons in sp3-hybridized environments typically appear in the upfield region of the spectrum (approx. 10-70 ppm), distinctly separated from sp2 carbons (approx. 100-160 ppm). This allows for direct verification of the sp3 carbon count used in the Fsp3 calculation.

Comparative Analysis: 7-Oxa-4-azaspiro[2.5]octane in Context

The 7-Oxa-4-azaspiro[2.5]octane scaffold is a compelling building block for drug discovery, prized for its high degree of saturation and rigid, 3D architecture.[8][9][10]

Core Scaffold Fsp3 Calculation:

  • Structure: The scaffold consists of a cyclopropane ring fused at a single carbon atom to a morpholine ring.

  • Carbon Count: There are 6 carbon atoms in total: two in the cyclopropane ring (excluding the spiro atom), the spiro carbon itself, and three in the morpholine ring (excluding the oxygen and nitrogen positions).

  • Hybridization: All 6 carbon atoms are sp3 hybridized.

  • Fsp3 Value: (Number of sp3 carbons) / (Total carbons) = 6 / 6 = 1.0

An Fsp3 value of 1.0 is the maximum achievable, signifying a fully saturated carbon framework. This makes the 7-Oxa-4-azaspiro[2.5]octane scaffold an exemplary starting point for designing molecules with maximal 3D character.

Data Summary: Comparison of Molecular Scaffolds

The table below objectively compares the 7-Oxa-4-azaspiro[2.5]octane scaffold to common 2D fragments and another well-known 3D scaffold, adamantane.

Descriptor7-Oxa-4-azaspiro[2.5]octaneBenzenePiperidineAdamantane
Structure
Fsp3 Value 1.0 0.01.01.0
Molecular Weight 113.14 g/mol 78.11 g/mol 85.15 g/mol 136.24 g/mol
logP (calculated) -0.42.130.842.48
General Shape Spherical / 3DPlanar / 2DChair/Boat / 3DSpherical / 3D
Key Feature Rigid, spirocyclic coreAromatic, flatFlexible, saturated ringRigid, polycyclic cage

Note: logP and Molecular Weight values are calculated for the parent scaffolds.

This comparison highlights that while other saturated rings like piperidine also have an Fsp3 of 1.0, the spirocyclic nature of 7-Oxa-4-azaspiro[2.5]octane provides a more rigid and complex 3D shape with distinct exit vectors for substitution, which is a highly desirable feature in fragment-based drug design.[2]

Experimental & Computational Protocols

Protocol 1: Computational Workflow for Assessing 3D Character

This protocol outlines the steps for a standardized computational assessment of a virtual compound library.[4]

  • Compound Library Preparation:

    • Input: A library of chemical structures in SDF or SMILES format.

    • Curation: Standardize structures by removing salts, neutralizing charges, and generating a consistent tautomeric state for each molecule. This step is critical for ensuring calculation accuracy.

  • Descriptor Calculation:

    • Using cheminformatics software (e.g., RDKit, ChemAxon), calculate the following descriptors for each curated molecule:

      • Fsp3: Number of sp3 carbons / Total number of carbons.

      • PMI: Principal Moments of Inertia.

      • PBF: Plane of Best Fit.

      • Other physicochemical properties (MW, logP, TPSA).

  • Filtering and Analysis:

    • Apply filters based on desired criteria (e.g., Fsp3 ≥ 0.42).

    • Visualize the data using PMI plots to identify scaffolds that occupy the desired "sphere-like" chemical space.

    • Compare candidates against known drugs and commercially available fragment libraries.

G cluster_0 Computational Assessment Workflow A Input Compound Library (SDF/SMILES) B Data Curation (Standardize Structures) A->B 1. Prepare C Descriptor Calculation (Fsp3, PMI, PBF, etc.) B->C 2. Calculate D Screening & Filtering (e.g., Fsp3 >= 0.42) C->D 3. Filter E Hit Selection & Analysis (PMI Plot Visualization) D->E 4. Analyze F Prioritized 3D Scaffolds E->F 5. Output

Caption: A standardized workflow for the computational assessment of molecular 3D character.

Protocol 2: General Methodology for X-ray Crystal Structure Determination
  • Crystal Growth:

    • Synthesize and purify the 7-Oxa-4-azaspiro[2.5]octane derivative of interest to >98% purity.

    • Screen various solvent systems (e.g., slow evaporation, vapor diffusion) to obtain single, diffraction-quality crystals. This is often the most challenging, rate-limiting step.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a focused beam of X-rays in a diffractometer and collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data.

  • Validation:

    • The final refined structure is validated to ensure its chemical and geometric sensibility, providing definitive proof of the molecule's 3D conformation and the Fsp3 character of its carbon atoms.

Visualizing Fsp3 Character and its Importance

The following diagram illustrates the concept of increasing molecular three-dimensionality by moving from flat, sp2-dominated systems to saturated, sp3-rich scaffolds.

Caption: The strategic shift from 2D to 3D scaffolds to improve drug-like properties.

Conclusion

The deliberate incorporation of three-dimensionality is a cornerstone of modern medicinal chemistry. The Fsp3 character is a critical, first-pass metric for guiding this process. Spirocyclic scaffolds, and specifically 7-Oxa-4-azaspiro[2.5]octane derivatives, represent a superior class of building blocks for this purpose, possessing a fully saturated carbon framework (Fsp3 = 1.0), inherent structural rigidity, and synthetically accessible exit vectors.

A robust assessment of these scaffolds requires a multi-descriptor computational approach, including Fsp3, PMI, and PBF analysis, which must be anchored by experimental validation through techniques like X-ray crystallography. By leveraging these advanced scaffolds and assessment methodologies, researchers can more effectively explore novel chemical space, leading to the development of a new generation of safer and more effective therapeutics.

References

  • Escape from planarity in fragment-based drug discovery | VU Research Portal. [Link]

  • Fsp3: A new parameter for drug-likeness - PubMed. [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. [Link]

  • Fsp3: A new parameter for drug-likeness | Request PDF - ResearchGate. [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate - Sunway Pharm Ltd. [Link]

  • Fsp3: A new parameter for drug-likeness. | Semantic Scholar. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science - ACS Publications. [Link]

  • EP2683706A1 - Oxaspiro [2.
  • 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Oxazaspiroalkane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior pharmacological profiles is a perpetual challenge. Medicinal chemists are increasingly turning away from traditional "flat," aromatic-rich structures towards more three-dimensional (3D) scaffolds.[1] Among these, oxazaspiroalkanes—a class of spirocyclic compounds featuring both oxygen and nitrogen atoms sharing a single carbon—have garnered significant attention. Their inherent rigidity and well-defined substituent vectors offer a powerful tool for optimizing drug-target interactions.[2]

A critical parameter in the journey from a promising hit to a viable drug candidate is metabolic stability.[3] This refers to a compound's resistance to breakdown by metabolic enzymes, primarily located in the liver.[3] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a development program.[] Oxazaspiroalkane scaffolds have shown promise in enhancing metabolic stability compared to their non-spirocyclic or simpler heterocyclic counterparts.[5][6] This guide provides a comparative analysis of their metabolic stability, supported by experimental data and detailed protocols for assessment.

The Metabolic Advantage of Spirocyclic Architecture

The introduction of a spirocyclic center, particularly in oxazaspiroalkanes, can confer metabolic stability through several mechanisms:

  • Increased Fsp3 Character: Shifting from flat, sp2-hybridized systems to scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved metabolic profiles.[5][7] This increased three-dimensionality can disrupt the optimal binding orientation required by metabolizing enzymes like Cytochrome P450s (CYPs).[1]

  • Blocking Metabolically Labile Sites: The rigid, tetrahedral nature of the spiro-carbon and adjacent atoms can sterically shield otherwise susceptible positions from enzymatic attack.[8] For instance, replacing a metabolically vulnerable morpholine or piperazine ring with an oxazaspiroalkane can block common oxidation pathways.[7]

  • Altered Physicochemical Properties: Oxazaspiroalkanes can modulate key properties like lipophilicity (LogP/LogD) and basicity (pKa).[5][9] Often, replacing traditional heterocycles with these scaffolds leads to decreased lipophilicity and modulated basicity, which can reduce non-specific binding to metabolizing enzymes and improve the overall pharmacokinetic profile.[5][8]

Comparative Analysis: Oxazaspiroalkanes vs. Common Heterocycles

Evidence from various drug discovery programs highlights the benefits of incorporating oxazaspiroalkane scaffolds. While direct, side-by-side public data for a wide range of oxazaspiroalkanes is proprietary, trends can be inferred from published case studies.

One notable example involved the optimization of Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists. Researchers found that replacing a traditional morpholine ring with various azaspirocycles, including oxazaspiro[3.3]heptane derivatives, not only lowered lipophilicity (LogD) but also significantly improved metabolic stability in human liver microsomes (HLM).[7]

Table 1: Illustrative Comparison of Metabolic Stability Parameters

Scaffold TypeRepresentative StructureTypical Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Key Observations
Piperidine Generic N-substituted piperidine5 - 30High (>100)Prone to N-dealkylation and ring oxidation.
Morpholine Generic N-substituted morpholine10 - 40Moderate to High (50-150)Susceptible to oxidation adjacent to the oxygen and nitrogen atoms.
Oxazaspiro[3.3]heptane Generic N-substituted oxazaspiro[3.3]heptane> 60Low (< 20)The spirocyclic core sterically hinders access to the nitrogen and adjacent carbons, reducing metabolic turnover.[5][6]
Oxazaspiro[3.4]octane Generic N-substituted oxazaspiro[3.4]octane> 60Low (< 20)Similar to spiro[3.3]heptanes, the rigid 3D structure imparts high metabolic stability.[2]

Note: The values presented are generalized from literature trends and are intended for comparative illustration. Actual values are highly dependent on the specific substituents and overall molecular context.

Experimental Assessment of Metabolic Stability

To empirically determine and compare the metabolic stability of compounds, in vitro assays using liver fractions are the gold standard in early drug discovery.[10] The two most common systems are liver microsomes and hepatocytes.[11]

Liver Microsomal Stability Assay

This is often the primary screen for metabolic stability.[12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14] This assay is cost-effective, highly automated, and provides a robust measure of a compound's susceptibility to oxidative metabolism.[14]

  • Compound Preparation: Prepare stock solutions of test compounds, positive controls (e.g., testosterone, verapamil), and negative controls (a metabolically stable compound) in an organic solvent like DMSO (typically 10 mM).[15]

  • Microsome Preparation: Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.[13] Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[14]

  • Cofactor Solution Preparation: Prepare a solution of the key cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), in buffer. This is often an NADPH-regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure the cofactor is not depleted during the incubation.[15]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[14]

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold "stop solution," typically acetonitrile or methanol containing an internal standard for analytical quantification.[14][15] The organic solvent precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[15]

  • LC-MS/MS Analysis: Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.[15]

G cluster_assay Assay Execution (37°C) cluster_analysis Analysis Compound 1. Prepare Compound (1µM final) Incubate 4. Mix & Incubate Compound->Incubate Microsomes 2. Prepare Microsomes (0.5 mg/mL) Microsomes->Incubate Cofactor 3. Prepare NADPH Cofactor Solution Timepoints 5. Sample at Timepoints (0, 5, 15, 30, 45 min) Incubate->Timepoints Start Reaction with Cofactor Quench 6. Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge 7. Centrifuge (Pellet Protein) Quench->Centrifuge LCMS 8. Analyze Supernatant (LC-MS/MS) Centrifuge->LCMS Data 9. Calculate Parameters (t½, CLint) LCMS->Data

Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay

For a more comprehensive assessment, researchers use intact liver cells (hepatocytes).[16] This system contains the full complement of both Phase I and Phase II (conjugative) metabolic enzymes, as well as the necessary cofactors in their natural cellular environment.[17][18] The hepatocyte assay also accounts for compound uptake into the cell, providing a more physiologically relevant model of hepatic clearance.[16]

  • Test System: Uses suspended or plated cryopreserved hepatocytes instead of subcellular fractions.[18][19]

  • Metabolic Coverage: Assesses both Phase I and Phase II metabolism (e.g., glucuronidation, sulfation).[17][19]

  • Biological Complexity: Includes cellular uptake and transport processes, giving a more holistic view of hepatic clearance.[16]

  • Protocol: The workflow is similar, but involves handling live cells. No external cofactor is needed as the cells are self-sufficient.[]

G Start Assess Metabolic Stability Screening Early Stage? High-Throughput Needed? Start->Screening PhaseI Primary Concern: Phase I (CYP) Metabolism? Screening->PhaseI No Microsomes Use Liver Microsomal Assay Screening->Microsomes Yes PhaseII Need to Assess Phase II & Transporters? PhaseI->PhaseII No PhaseI->Microsomes Yes PhaseII->Microsomes No Hepatocytes Use Hepatocyte Assay PhaseII->Hepatocytes Yes

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Oxa-4-azaspiro[2.5]octane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-oxa-4-azaspiro[2.5]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be exploited for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs built upon this core, with a focus on their application as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and as agonists of G-protein coupled receptor 43 (GPR43).

The Strategic Advantage of the 7-Oxa-4-azaspiro[2.5]octane Scaffold

The spirocyclic nature of the 7-oxa-4-azaspiro[2.5]octane core imparts several desirable properties in drug design. The rigid, three-dimensional conformation can lead to enhanced binding affinity and selectivity for the target protein by presenting substituents in well-defined spatial orientations. This can be a significant advantage over more flexible or planar molecules. Furthermore, the introduction of a spiro center can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of viable drug candidates.

Comparative Analysis of SAR Across Different Target Classes

The versatility of the 7-oxa-4-azaspiro[2.5]octane scaffold is evident in its application across different classes of drug targets, including kinases and G-protein coupled receptors. The following sections detail the available, albeit limited, SAR for analogs targeting LRRK2, IRAK4, and GPR43. It is important to note that while the 7-oxa-4-azaspiro[2.5]octane moiety is a key intermediate in the synthesis of active compounds for these targets, detailed SAR studies for a broad series of analogs are not extensively published in peer-reviewed literature and are primarily found within patent literature.

LRRK2 Inhibitors for Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making its kinase domain a prime target for therapeutic intervention. The 7-oxa-4-azaspiro[2.5]octane scaffold has been utilized as a key building block in the synthesis of potent LRRK2 inhibitors.[1][2]

Key SAR Insights (Hypothesized from Patent Literature):

While specific data points are proprietary, the general strategy involves connecting the nitrogen of the azaspiro[2.5]octane core to a larger heterocyclic system that occupies the ATP-binding pocket of the LRRK2 kinase domain. Variations in the substituents on this larger heterocyclic system are expected to significantly influence potency and selectivity.

Table 1: Hypothetical SAR of 7-Oxa-4-azaspiro[2.5]octane Analogs as LRRK2 Inhibitors

AnalogR1 Group (on heterocyclic system)LRRK2 IC50 (nM) (Illustrative)Key Observations
1a -H>1000Unsubstituted core shows weak activity.
1b -Methyl500Small alkyl groups may improve potency.
1c -Phenyl100Aromatic substituents can enhance binding through hydrophobic interactions.
1d -4-Fluorophenyl50Electron-withdrawing groups on the phenyl ring may improve potency.

Alternative Scaffolds:

Other spirocyclic systems, such as those based on a 1-oxa-4-azaspiro[1][3]decane core, have also been explored for LRRK2 inhibition, demonstrating the broader utility of spirocyclic frameworks in targeting this kinase.

IRAK4 Inhibitors for Inflammatory Diseases

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for the treatment of inflammatory and autoimmune diseases. The 7-oxa-4-azaspiro[2.5]octane scaffold serves as a valuable intermediate in the synthesis of IRAK4 inhibitors.[1]

Key SAR Insights (Hypothesized from Patent Literature):

Similar to the LRRK2 inhibitors, the nitrogen of the 7-oxa-4-azaspiro[2.5]octane is typically functionalized to introduce a larger moiety that interacts with the ATP-binding site of IRAK4. The spirocyclic group itself is likely to occupy a solvent-exposed region or a specific hydrophobic pocket, and its conformation can influence the overall binding mode and potency.

Table 2: Hypothetical SAR of 7-Oxa-4-azaspiro[2.5]octane Analogs as IRAK4 Inhibitors

AnalogR1 Group (on heterocyclic system)IRAK4 IC50 (nM) (Illustrative)Key Observations
2a -H>1000Unsubstituted core is inactive.
2b -Aminopyrimidine200Introduction of a hydrogen-bonding motif improves activity.
2c -Methylated aminopyrimidine50Further substitution can optimize interactions within the binding pocket.
2d -Aryl-substituted aminopyrimidine10Larger aromatic groups can lead to significant potency enhancements.

Alternative Scaffolds:

A variety of heterocyclic scaffolds have been explored as IRAK4 inhibitors, including those that do not contain a spirocyclic moiety. The unique conformational constraints of the 7-oxa-4-azaspiro[2.5]octane may offer advantages in terms of selectivity and pharmacokinetic properties compared to more flexible linear or monocyclic alternatives.

GPR43 Agonists for Metabolic and Inflammatory Disorders

GPR43, also known as the free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids and is implicated in metabolic and inflammatory processes. The 7-oxa-4-azaspiro[2.5]octane scaffold has been used in the development of GPR43 agonists.[1]

Key SAR Insights (Hypothesized from Patent Literature):

For GPR43 agonists, the 7-oxa-4-azaspiro[2.5]octane core is likely part of a larger molecule designed to mimic the binding of endogenous ligands. The spirocyclic structure can help to position key functional groups in the correct orientation to activate the receptor.

Table 3: Hypothetical SAR of 7-Oxa-4-azaspiro[2.5]octane Analogs as GPR43 Agonists

AnalogR1 Group (attached to the core)GPR43 EC50 (nM) (Illustrative)Key Observations
3a -Carboxylic acid500A carboxylic acid moiety is often crucial for GPR43 activation.
3b -Alkyl chain with carboxylic acid100The length and nature of the linker can modulate potency.
3c -Aromatic group with carboxylic acid50Aromatic groups can provide additional binding interactions.
3d -Bioisostere of carboxylic acid200Replacement of the carboxylic acid with a bioisostere can affect potency.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel analogs. The following provides a general overview of the synthetic and biological assay procedures.

Synthesis of the 7-Oxa-4-azaspiro[2.5]octane Core

The synthesis of the 7-oxa-4-azaspiro[2.5]octane core can be achieved through a multi-step sequence starting from readily available materials.[1][2]

Step-by-Step Synthesis Workflow:

SynthesisWorkflow Start 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester Step1 Substitution with bromoacetonitrile Start->Step1 Step2 Hydrogenation of the nitrile Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Reduction of the lactam Step3->Step4 End 7-Oxa-4-azaspiro[2.5]octane Step4->End

Caption: General synthetic workflow for the 7-Oxa-4-azaspiro[2.5]octane core.

  • Substitution: 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester is reacted with bromoacetonitrile in the presence of a base such as sodium hydride.

  • Hydrogenation: The resulting nitrile is reduced to the corresponding primary amine using a reducing agent like hydrogen gas with a palladium on carbon catalyst.

  • Cyclization: The amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form a lactam.

  • Reduction: The lactam is then reduced using a strong reducing agent such as lithium aluminum hydride to yield the final 7-oxa-4-azaspiro[2.5]octane.

Biological Assay Protocols

LRRK2 Kinase Assay (Luminescence-Based):

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[4]

LRRK2_Assay A Prepare reaction mix: - LRRK2 enzyme - Substrate (e.g., LRRKtide) - ATP B Add test compound (analog) A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to deplete unused ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Measure luminescence E->F

Caption: Workflow for a luminescence-based LRRK2 kinase assay.

  • Reaction Setup: A reaction mixture containing recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide peptide), and ATP is prepared in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: The 7-oxa-4-azaspiro[2.5]octane analogs are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC50 values are calculated from the dose-response curves.

IRAK4 Kinase Assay (Fluorescence Polarization-Based):

This assay measures the production of ADP, which competes with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody.[5]

IRAK4_Assay A Prepare reaction mix: - IRAK4 enzyme - Substrate (e.g., Myelin Basic Protein) - ATP B Add test compound (analog) A->B C Incubate at room temperature B->C D Stop reaction and add ADP detection reagents (ADP antibody and fluorescent tracer) C->D E Measure fluorescence polarization D->E

Caption: Workflow for a fluorescence polarization-based IRAK4 kinase assay.

  • Reaction Setup: A reaction mixture containing recombinant IRAK4 enzyme, a substrate such as myelin basic protein (MBP), and ATP is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Kinase Reaction: The reaction is incubated to allow for ADP production.

  • ADP Detection: A detection solution containing an ADP-specific antibody and a fluorescent ADP tracer is added. The ADP produced in the kinase reaction competes with the tracer for antibody binding.

  • Data Analysis: The fluorescence polarization is measured. A decrease in polarization indicates higher ADP production and thus higher kinase activity. IC50 values are determined from the inhibition curves.

GPR43 Activation Assay (Calcium Flux):

This cell-based assay measures the increase in intracellular calcium concentration upon GPR43 activation.

GPR43_Assay A Culture cells expressing GPR43 B Load cells with a calcium-sensitive fluorescent dye A->B C Add test compound (analog) B->C D Measure the change in fluorescence intensity over time C->D

Caption: Workflow for a calcium flux assay to measure GPR43 activation.

  • Cell Preparation: Cells stably or transiently expressing GPR43 are cultured and seeded in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The 7-oxa-4-azaspiro[2.5]octane analogs are added to the cells.

  • Signal Detection: The fluorescence intensity is monitored over time using a plate reader. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.

  • Data Analysis: The EC50 values are calculated from the dose-response curves of the fluorescence signal.

Signaling Pathways

IRAK4 Signaling Pathway:

IRAK4 is a central component of the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Caption: Simplified IRAK4 signaling pathway leading to inflammation.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6 and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately drive the expression of pro-inflammatory genes.[6] Inhibitors targeting IRAK4 block this entire cascade at a very upstream point.

Conclusion and Future Directions

The 7-oxa-4-azaspiro[2.5]octane scaffold represents a valuable starting point for the design of modulators for a diverse range of biological targets. While the publicly available SAR data for this specific scaffold is currently limited, the patent literature clearly indicates its importance as a key intermediate in the development of potent and selective compounds. Future work in this area should focus on the systematic exploration of the SAR of 7-oxa-4-azaspiro[2.5]octane analogs for various targets, including the publication of detailed biological data. Such studies will be crucial for unlocking the full potential of this promising scaffold in drug discovery.

References

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. J Med Chem. 2024;67(2):1176-1197. [Link]

  • Google Patents. CN108530375B - An intermediate of 4-oxa-7-azaspiro[2.

Sources

A Senior Application Scientist's Guide to the Computational Analysis of the 7-Oxa-4-azaspiro[2.5]octane Conformational Space

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist:

In modern medicinal chemistry, scaffold rigidity is a highly sought-after attribute for optimizing ligand-receptor interactions and improving pharmacokinetic properties. Spirocyclic systems, which feature two rings sharing a single atom, offer a unique solution by introducing conformational restriction and a well-defined three-dimensional architecture.[1][2] The 7-Oxa-4-azaspiro[2.5]octane scaffold, integrating a morpholine and a cyclopropane ring, is a compelling building block for novel therapeutics. However, its spirocyclic nature, while beneficial, presents distinct challenges for conformational analysis.

This guide provides a comparative analysis of computational methodologies to explore the conformational landscape of this scaffold. We will move beyond a simple recitation of protocols to dissect the causality behind our choices, empowering you to select the most appropriate workflow for your research objectives. Our approach is hierarchical, balancing computational expense with accuracy to achieve a comprehensive and reliable understanding of the molecule's behavior.

The Strategic Imperative: Why a Hierarchical Approach?

cluster_workflow Hierarchical Conformational Analysis Workflow Start 2D Structure of 7-Oxa-4-azaspiro[2.5]octane MM Step 1: Molecular Mechanics (MM) Conformational Search Start->MM 3D Generation Filter1 Identify Unique Low-Energy Conformers MM->Filter1 Broad Energy Landscape DFT Step 2: Density Functional Theory (DFT) Geometry Optimization & Energy Refinement Filter1->DFT ~5-20 Conformers Filter2 Select Global Minimum & Low-Lying Conformers DFT->Filter2 High-Accuracy Relative Energies MD Step 3: Molecular Dynamics (MD) Simulation in Solvent Filter2->MD e.g., Top 3 Conformers Analysis Final Analysis: - Conformational Population - Interconversion Barriers - Solvent Effects MD->Analysis Dynamic Behavior

Caption: Hierarchical workflow for comprehensive conformational analysis.

Method 1: Molecular Mechanics (MM) - The Rapid Surveyor

Expertise & Experience: The foundational step in any conformational analysis is to rapidly and efficiently sample the vast landscape of possible shapes. Molecular Mechanics (MM) is the tool of choice for this task. It treats atoms as spheres and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.[5][6] Its principal advantage is speed, allowing for the evaluation of thousands or millions of conformations in minutes or hours.[7]

For a novel heterocyclic system like 7-Oxa-4-azaspiro[2.5]octane, the choice of force field is critical. The Merck Molecular Force Field (MMFF94) is an excellent starting point due to its broad parameterization for a wide range of organic molecules, including heterocycles.[8] Alternatives like the General AMBER Force Field (GAFF) are also robust choices, particularly in biomolecular contexts.[8]

Trustworthiness: The validity of this step rests on the assumption that while MM energies may not be perfectly accurate, they are sufficiently reliable to correctly rank-order the stability of major conformers and discard high-energy, irrelevant structures. We validate this by ensuring that the subsequent DFT calculations (Method 2) confirm the low-energy nature of the conformers identified here.

Protocol: Stochastic MM Conformational Search
  • Input Preparation: Generate a 3D structure of 7-Oxa-4-azaspiro[2.5]octane using a molecular editor.

  • Force Field Selection: Assign the MMFF94 force field to the molecule.

  • Search Algorithm: Employ a stochastic search method, such as a Monte Carlo search, which randomly modifies torsion angles to generate new conformations.[9][10]

  • Energy Minimization: Each newly generated conformation is subjected to a brief energy minimization to relax it to the nearest local energy minimum.

  • Acceptance Criteria: The minimized conformation is accepted or rejected based on an energy window (e.g., within 10 kcal/mol of the current global minimum) and a root-mean-square deviation (RMSD) threshold to discard duplicate structures.

  • Termination: The search is run for a set number of steps (e.g., 10,000) or until no new low-energy conformers have been identified for a specified number of steps.

  • Output: A list of unique conformers, ranked by their calculated MM potential energy.

Method 2: Density Functional Theory (DFT) - The Quantum Refiner

Expertise & Experience: After identifying a manageable set of promising conformers with MM, we require a more accurate method to refine their geometries and relative energies. Density Functional Theory (DFT) provides this rigor.[11][12] DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties, offering a significantly more accurate description than classical force fields, especially for systems with complex electronic effects or intramolecular interactions (e.g., hydrogen bonds).[13]

The key decision here is the choice of functional and basis set. A widely accepted and well-benchmarked combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a robust balance between accuracy and computational cost for molecules of this size.[13] The "D3" dispersion correction should be included (B3LYP-D3) to properly account for van der Waals interactions, which are critical for accurate conformational energy differences.

Trustworthiness: This protocol is self-validating. If distinct conformers from the MM search converge to the same geometry after DFT optimization, it indicates they belong to the same energy well on the more accurate potential energy surface.[3] The final DFT energies provide a high-confidence ranking of conformational stability in the gas phase.

Protocol: DFT Re-optimization and Energy Calculation
  • Input Preparation: Select the lowest-energy unique conformers from the MM search (typically all structures within 5-7 kcal/mol of the global minimum).

  • Calculation Setup: For each conformer, set up a geometry optimization calculation using the B3LYP-D3 functional and the 6-311+G(d,p) basis set.

  • Optimization: Run the geometry optimization. Ensure the calculation converges to a true minimum, confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

  • Energy Calculation: Perform a final single-point energy calculation on the optimized geometry at the same level of theory.

  • Analysis: Compare the final electronic energies (including zero-point vibrational energy correction) of all optimized conformers to determine their relative stabilities.

Method 3: Molecular Dynamics (MD) - The Dynamic Explorer

Expertise & Experience: DFT provides a static, gas-phase picture of stability. However, molecules in a biological or solution-phase context are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic stability of conformers, the energy barriers between them, and the profound influence of solvent.[14][15][16]

Running an MD simulation allows us to answer critical questions: Is the global minimum from DFT dynamically stable in water? How readily does it convert to other low-energy conformations? Answering these questions is paramount for drug design, as a molecule's bioactive conformation may not be its absolute lowest-energy state.

Trustworthiness: The reliability of an MD simulation is heavily dependent on the quality of the force field and the length of the simulation.[14][15] By using a well-parameterized force field like GAFF or OPLS and running the simulation long enough to observe multiple conformational transitions (if they occur), we can be confident in the resulting conformational ensemble. Comparing simulation results with experimental data, such as NMR-derived NOEs, is the ultimate validation.[17][18]

Protocol: MD Simulation in Explicit Solvent
  • System Setup: Take the lowest-energy conformer from the DFT calculations. Place it in the center of a periodic box (e.g., a cube) of explicit solvent molecules (e.g., TIP3P water).

  • Parameterization: Assign a molecular mechanics force field (e.g., GAFF) to the solute molecule and generate partial atomic charges.

  • Minimization: Perform an energy minimization of the entire system (solute and solvent) to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then run a simulation at constant pressure and temperature (NPT ensemble) to allow the solvent to equilibrate around the solute.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample conformational space thoroughly. Save the coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to:

    • Monitor the root-mean-square deviation (RMSD) to assess structural stability.

    • Measure key dihedral angles to track conformational changes.

    • Cluster the trajectory frames to identify the most populated conformational states and calculate their relative populations.

Comparative Analysis: Performance and Results

The choice of method involves a trade-off between computational cost and accuracy.

cluster_legend Accuracy vs. Computational Cost MM Molecular Mechanics DFT Density Functional Theory MD Molecular Dynamics origin x_axis origin->x_axis y_axis origin->y_axis

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 7-Oxa-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Oxa-4-azaspiro[2.5]octane (and its hydrochloride salt, CAS: 218595-22-3) is a specialized heterocyclic building block featuring a morpholine ring spiro-fused to a cyclopropane ring. While valuable in medicinal chemistry for its ability to orient substituents in specific vectors, its spiro-cyclic strain and secondary amine functionality dictate specific disposal protocols.

Unlike standard organic solvents, this compound possesses inherent ring strain (approx. 27 kcal/mol from the cyclopropane moiety) and pharmacological potential. Therefore, it must be managed as a High-Potency Pharmaceutical Intermediate , not general chemical trash.

Property Data
CAS Number 218595-22-3 (HCl Salt) / Generic Base
Molecular Formula C₆H₁₁NO (Free Base)
Hazard Class Irritant / Bioactive (H315, H319, H335)
Reactivity Nucleophilic (Free Base); Ring Strain (Susceptible to acid-catalyzed opening)
Waste Stream Incineration Only (No Drain Disposal)
The "Barrier Defense" Protocol (PPE)

Before initiating any disposal or cleanup procedure, the following Personal Protective Equipment (PPE) matrix is mandatory. This compound is a respiratory irritant; inhalation of dust/aerosols is the primary exposure risk during waste transfer.

ComponentSpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates (solids) or aerosols.
Hand Protection Nitrile Gloves (Double Layer) 4 mil minimum thickness. The amine moiety can permeate latex.
Eye Protection Chemical Goggles Safety glasses are insufficient for spiro-amines due to lachrymator potential.
Body Defense Lab Coat (Buttoned) + Sleeves Prevents skin absorption; standard Tyvek sleeves recommended for spills.
Routine Disposal Workflows

The following workflows utilize a "Cradle-to-Grave" tracking logic. The goal is complete thermal destruction via incineration to prevent environmental persistence of the strained ring system.

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired reagent, contaminated solids, weighing boats.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste container. The secondary amine can form unstable N-oxides or nitrosamines.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a screw-top glass vial. Label this inner container: "Contains 7-Oxa-4-azaspiro[2.5]octane - Toxic"

  • Secondary Containment: Place the sealed inner container into the laboratory's Solid Hazardous Waste Drum (typically yellow or black barrel).

  • Manifesting: Log the approximate weight. Ensure the waste profile lists "Organic Solid, Basic, Toxic."

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent.

  • Solvent Compatibility Check:

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Concentrated Nitric Acid, Peroxides (risk of exothermic oxidation).

  • pH Adjustment (Optional but Recommended): If the solution is highly basic (pH > 10), neutralize to pH 7–8 using dilute Acetic Acid. This reduces the volatility of the free amine.

  • Stream Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in MeOH/EtOAc

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Pour into the waste carboy using a funnel. Do not overfill. Leave 10% headspace.

Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA standards.

DisposalMatrix Start Waste Generation: 7-Oxa-4-azaspiro[2.5]octane StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Incinerator High-Temp Incineration (Solid Waste Drum) Solid->Incinerator Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy (Code: F002) Halo->HaloWaste NonHaloWaste Organic Waste Carboy (Code: F003/F005) NonHalo->NonHaloWaste

Figure 1: Decision matrix for segregating spiro-amine waste streams based on physical state and solvent carrier.

Emergency Response: Spill Management

In the event of a benchtop spill, do not dry sweep . Dry sweeping generates dust, increasing inhalation risk. Use the "Wet-Deactivation" method.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate 10-foot radius. Alert lab personnel.

  • Armor Up: Don full PPE (Goggles, N95, Double Gloves).

  • Contain: Ring the spill with absorbent pads or vermiculite dams to prevent spreading.

  • Wet Down: Gently mist the spilled powder with Isopropanol (IPA) or water. This suppresses dust and solvates the compound for easier cleanup.

  • Absorb: Place solvent-soaked pads over the wet spill. Allow to sit for 2 minutes.

  • Collect: Scoop the pads and debris into a wide-mouth jar or heavy-duty hazardous waste bag.

  • Decontaminate Surface: Wipe the surface twice:

    • Wash 1: 10% Soap/Water solution.

    • Wash 2: Pure Water.

  • Disposal: Label the waste bag "Spill Debris: Spiro-amine" and place in the Solid Hazardous Waste drum.

Regulatory & Compliance Codes

While 7-Oxa-4-azaspiro[2.5]octane is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33) by name, it must be characterized by the generator.

  • Waste Characterization: Toxic (due to bioactive intermediate status) & Irritant.

  • Recommended Waste Code (US): If not ignitable/corrosive, classify as Non-Regulated Chemical Waste destined for Incineration .

  • European Waste Code (EWC): 07 05 13* (Solid wastes containing hazardous substances).

Critical Prohibition:

NEVER dispose of this compound down the sink. The spiro-cyclic structure may be stable enough to pass through water treatment systems, posing aquatic toxicity risks.

References
  • PubChem. (2025).[1] Compound Summary: 7-Oxa-4-azaspiro[2.5]octane hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Environmental Protection Agency.[3][4][5] Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 7-Oxa-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for 7-Oxa-4-azaspiro[2.5]octane and its common salt forms, such as the hydrochloride salt. As a valued researcher, your safety is paramount. This document is designed to provide you with a deep, actionable understanding of how to work with this compound safely, ensuring the integrity of your research and the protection of your team. The information herein is synthesized from established safety data for structurally similar compounds and general best practices in chemical hygiene.

Hazard Assessment: Understanding the Risks

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity (Oral)H301/H302Toxic or harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH318/H319Causes serious eye damage or irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

Expert Insight: The presence of the azaspirocyclic structure suggests that the compound may have biological activity and could be readily absorbed. The oxirane-like feature, although part of a larger ring system, warrants caution due to the potential for ring-opening reactions with biological nucleophiles. Therefore, treating this compound with a high degree of caution is a prudent and necessary approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-mitigation strategy rooted in the compound's chemical properties and toxicological profile.

Mandatory PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the risk of serious eye damage, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[2]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for tears or punctures before use. It is crucial to follow proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, or if there is a risk of generating aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Operational Workflow

A systematic approach to handling 7-Oxa-4-azaspiro[2.5]octane will minimize risks and ensure the reproducibility of your experiments.

Preparation and Weighing
  • Designated Area: All handling of solid 7-Oxa-4-azaspiro[2.5]octane should be performed in a designated area within a chemical fume hood.

  • Dispensing: Use a spatula to transfer the solid. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.

  • Spill Control: Have a spill kit readily available. For small spills of solid material, carefully sweep it up with a brush and dustpan and place it in a designated waste container. For liquid spills, use an inert absorbent material.

Solution Preparation and Reactions
  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactive reagents carefully and slowly, preferably at a reduced temperature.

  • Extraction: Perform liquid-liquid extractions in a fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.

  • Purification: For column chromatography, ensure the column is packed correctly to avoid cracks and channels that could lead to poor separation and potential exposure.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Disposal Disposal & Cleanup Prep Don PPE Weigh Weigh in Fume Hood Prep->Weigh In designated area Dissolve Dissolve/React Weigh->Dissolve Workup Reaction Work-up Dissolve->Workup Purify Purification Workup->Purify Waste Segregate Waste Purify->Waste Decon Decontaminate Glassware Waste->Decon Remove Remove PPE Decon->Remove

Caption: Workflow for Safe Handling of 7-Oxa-4-azaspiro[2.5]octane.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 7-Oxa-4-azaspiro[2.5]octane, including disposable gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held 7-Oxa-4-azaspiro[2.5]octane should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your organization.

References

  • PubChem. 4-oxa-7-azaspiro[2.5]octane hydrochloride. [Link]

  • US EPA. 1-Oxa-6-azaspiro[2.5]octane - Hazard. [Link]

  • Google Patents. Intermediate of 4-oxa-7-azaspiro[2.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxa-4-azaspiro[2.5]octane
Reactant of Route 2
7-Oxa-4-azaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.